N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZHXYXNMHCBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342308 | |
| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65853-65-8 | |
| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Chlorobenzyloxycarbonyloxy)succinimide: Properties, Structure, and Application in Modern Synthesis
Introduction
In the intricate field of organic synthesis, particularly in the domain of peptide and medicinal chemistry, the precise and temporary masking of reactive functional groups is paramount. This necessity has driven the development of a vast arsenal of protecting groups, each with unique characteristics of stability and cleavage. Among these, N-(2-Chlorobenzyloxycarbonyloxy)succinimide, commonly abbreviated as Z(2-Cl)-OSu, has emerged as a critical reagent. It serves as an efficient precursor for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Z or Cbz-Cl) protecting group, a derivative of the classical benzyloxycarbonyl (Cbz) group. This guide provides a comprehensive technical overview of Z(2-Cl)-OSu, detailing its chemical properties, structure, and strategic applications, with a focus on its role in solid-phase peptide synthesis (SPPS) for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a stable, solid reagent, a characteristic that offers significant advantages in laboratory settings for handling and storage.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of the compound's nature.
| Property | Value | References |
| CAS Number | 65853-65-8 | [2][3][4] |
| Molecular Formula | C12H10ClNO5 | [3][5] |
| Molecular Weight | 283.66 g/mol | [3][6] |
| Appearance | White to very faintly beige powder | [6] |
| Melting Point | 101-105 °C | [3][6] |
| IUPAC Name | (2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | [3] |
| Synonyms | 2-Chlorobenzyl succinimidyl carbonate, Z(2-Cl)-OSu | [2][3] |
| Storage | 2-8°C, in a dry environment | [4][7] |
These properties make Z(2-Cl)-OSu a convenient and reliable reagent for routine use in synthetic laboratories. Its solid state and relatively high melting point contribute to its stability and ease of handling compared to liquid-based reagents.[1]
Molecular Structure and Synthesis
The efficacy of Z(2-Cl)-OSu as a protecting group donor is intrinsically linked to its molecular architecture. The succinimidyl ester moiety serves as an excellent leaving group, facilitating the nucleophilic attack by the target functional group, typically an amine.
Caption: Chemical structure of this compound.
The synthesis of Z(2-Cl)-OSu is typically achieved through the reaction of 2-chlorobenzyl alcohol with a suitable phosgene equivalent to form the corresponding chloroformate. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a base to yield the final product. This synthetic route is analogous to the preparation of other N-hydroxysuccinimide-activated carbonates.
The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Protecting Group: A Strategic Advantage
The primary application of Z(2-Cl)-OSu is to introduce the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group onto primary and secondary amines. The 2-Cl-Z group is a modification of the well-established benzyloxycarbonyl (Cbz or Z) group, a cornerstone in peptide chemistry since its introduction by Bergmann and Zervas.[8] The presence of the chlorine atom on the ortho position of the benzyl ring modifies the electronic properties of the group, enhancing its stability towards acidic conditions compared to the parent Cbz group.[9]
Orthogonal Protection in Peptide Synthesis
In the complex, multi-step process of solid-phase peptide synthesis (SPPS), the concept of "orthogonal protection" is critical.[10] This strategy involves using multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting others.[10][11] The 2-Cl-Z group, introduced by Z(2-Cl)-OSu, is a key player in this strategy. It is notably stable to the mildly basic conditions (e.g., piperidine) used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group and the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used for the cleavage of the Boc (tert-butyloxycarbonyl) group.[10]
This orthogonal stability makes the 2-Cl-Z group invaluable for several advanced synthetic maneuvers:
-
Selective Side-Chain Modification: It allows for the protection of an amino acid side chain (e.g., lysine) while performing standard Fmoc- or Boc-based chain elongation. The 2-Cl-Z group can then be selectively removed at a later stage to allow for specific modifications like branching, cyclization, or the attachment of reporter molecules.[10]
-
Capping of Deletion Sequences: In SPPS, incomplete coupling reactions can lead to the formation of "deletion peptides," which are often difficult to separate from the target peptide.[1][12] Z(2-Cl)-OSu is a highly effective capping agent.[1] After each coupling step, any unreacted N-terminal amines can be irreversibly capped with the 2-Cl-Z group. This terminates the extension of these failure sequences, simplifying the purification of the final product.[1]
Caption: Orthogonality of common amine protecting groups in peptide synthesis.
Deprotection of the 2-Cl-Z Group
The 2-Cl-Z group is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[10][13] This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. Alternative deprotection methods include the use of strong acids like HBr in acetic acid, although the enhanced acid stability of the 2-Cl-Z group often requires harsher conditions than for the standard Cbz group.[9][14]
Experimental Protocol: Amine Protection using Z(2-Cl)-OSu
The following protocol provides a general methodology for the N-protection of a primary amine using Z(2-Cl)-OSu.
Materials:
-
Amine-containing substrate
-
This compound (Z(2-Cl)-OSu) (1.1 equivalents)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the amine-containing substrate in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the tertiary amine base to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Add Z(2-Cl)-OSu to the reaction mixture in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-6 hours).
-
Work-up:
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-Cl-Z-protected amine.
-
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of use, and the robust and orthogonal nature of the 2-Cl-Z protecting group it installs make it an indispensable tool for peptide chemists and drug development professionals. The strategic application of Z(2-Cl)-OSu, particularly in solid-phase peptide synthesis for capping and side-chain protection, enables the efficient construction of complex molecular architectures, thereby facilitating advancements in chemical biology and medicinal chemistry.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. This compound | C12H10ClNO5 | CID 580665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound(65853-65-8) 13C NMR [m.chemicalbook.com]
- 6. N-(2-Chlorocarbobenzoxyoxy)succinimide | 65853-65-8 - BuyersGuideChem [buyersguidechem.com]
- 7. 65853-65-8|2-Chlorobenzyl (2,5-dioxopyrrolidin-1-yl) carbonate|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. nbinno.com [nbinno.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
A Comprehensive Technical Guide on the Synthesis and Preparation of N-(2-Chlorobenzyloxycarbonyloxy)succinimide
This guide provides an in-depth exploration of the synthesis of N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Cl-Z-OSu), a pivotal reagent in modern organic and medicinal chemistry. We will move beyond a simple recitation of steps to dissect the causality behind the protocol, ensuring a robust understanding for successful and safe execution.
Strategic Importance: The Role of an Activated Protecting Group
This compound is a highly valued reagent primarily used for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Z or Cl-Z) protecting group onto primary and secondary amines. This process is fundamental in peptide synthesis and the modification of amine-containing biomolecules.[1][2] The molecule's efficacy stems from two key structural features:
-
The N-Hydroxysuccinimide (NHS) Ester: This moiety serves as an excellent leaving group, "activating" the carbonyl carbon for facile nucleophilic attack by amines under mild conditions, resulting in a stable carbamate linkage.
-
The 2-Chlorobenzyloxycarbonyl (Cl-Z) Group: A derivative of the classic benzyloxycarbonyl (Z or Cbz) group, the ortho-chloro substituent enhances the acid stability of the protecting group relative to the parent Z group. This subtle electronic modification allows for greater orthogonality in complex synthetic strategies where differential deprotection is required.
This guide details a reliable, one-pot synthesis from readily available starting materials: 2-chlorobenzyl alcohol, N-hydroxysuccinimide, and a phosgene equivalent.
The Synthetic Blueprint: Mechanism and Rationale
The synthesis proceeds through a two-step sequence within a single reaction vessel. The core principle is the conversion of a stable alcohol into a highly reactive acylating agent.
Step 1: In-Situ Generation of 2-Chlorobenzyl Chloroformate The initial and most critical step is the activation of 2-chlorobenzyl alcohol. This is achieved by reacting it with a phosgene equivalent, most commonly bis(trichloromethyl) carbonate, known as triphosgene .[3] Triphosgene is a stable, crystalline solid that serves as a safer and more manageable alternative to gaseous phosgene.[3] The reaction is performed in the presence of a non-nucleophilic organic base, such as pyridine, which acts as a stoichiometric scavenger for the hydrogen chloride (HCl) gas produced.[4][5] This neutralization is vital to drive the reaction forward and prevent unwanted side reactions.
Step 2: Nucleophilic Capture by N-Hydroxysuccinimide The highly electrophilic 2-chlorobenzyl chloroformate intermediate is not isolated. Instead, it is immediately reacted in situ with N-hydroxysuccinimide (NHS). The nitrogen-bound oxygen of NHS acts as the nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride ion. Again, a base is required to neutralize the HCl generated in this step, completing the formation of the final product.
Figure 1: Conceptual workflow of the one-pot synthesis.
Field-Tested Experimental Protocol
This protocol is designed for robustness and clarity. Adherence to anhydrous conditions is critical for success.
Materials & Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Mass / Volume | Moles (mmol) | Stoichiometry | Grade |
| 2-Chlorobenzyl alcohol | 142.58 | 5.00 g | 35.07 | 1.0 eq | ≥98% |
| Triphosgene | 296.75 | 3.82 g | 12.87 | 0.37 eq | ≥98% |
| N-Hydroxysuccinimide | 115.09 | 4.44 g | 38.58 | 1.1 eq | ≥98% |
| Pyridine (anhydrous) | 79.10 | 6.2 mL | 77.15 | 2.2 eq | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | - | ~150 mL | - | - | Anhydrous, ≥99.8% |
| Saturated NaHCO₃ (aq) | - | ~100 mL | - | - | - |
| Brine (Saturated NaCl) | - | ~50 mL | - | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - | - |
Step-by-Step Synthesis Workflow
Figure 2: Detailed experimental workflow for the synthesis.
Procedure:
-
Setup: In a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-chlorobenzyl alcohol (5.00 g, 35.07 mmol) and anhydrous pyridine (6.2 mL, 77.15 mmol) in 75 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath.
-
Activation: In a separate dry beaker, dissolve triphosgene (3.82 g, 12.87 mmol) in 40 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the main reaction flask over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Intermediate Formation: After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
NHS Addition: Add N-hydroxysuccinimide (4.44 g, 38.58 mmol) to the reaction mixture as a solid powder in one portion.
-
Reaction Completion: Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Overnight Stirring: Let the reaction stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Washing: Separate the layers. Wash the organic layer twice with 50 mL portions of saturated sodium bicarbonate (NaHCO₃) solution, followed by one 50 mL wash with brine.
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.
-
Concentration: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield a crude white solid.
-
Purification: Recrystallize the crude product from a hot mixture of ethyl acetate and hexane to afford pure this compound as fine white crystals.
-
Drying: Dry the crystals under high vacuum to remove residual solvents.
Expected Outcome:
-
Yield: 75-90%
-
Appearance: White crystalline solid
-
Melting Point: 101-105 °C[6]
Quality Assurance: Product Characterization
To ensure the integrity of the synthesized reagent, the following characterization is mandatory.
-
¹H NMR Spectroscopy: Confirms the molecular structure. Expect to see characteristic signals for the succinimide protons (a singlet around δ 2.9 ppm), the benzylic methylene protons (a singlet around δ 5.4 ppm), and the aromatic protons of the 2-chlorophenyl group (a multiplet between δ 7.3-7.5 ppm).
-
FTIR Spectroscopy: Verifies the presence of key functional groups. Look for strong carbonyl (C=O) stretching bands around 1815 cm⁻¹ and 1785 cm⁻¹ (from the succinimide), and another strong carbonyl stretch around 1740 cm⁻¹ (from the carbonate).
-
Melting Point Analysis: A sharp melting point within the literature range is a strong indicator of high purity.[6]
Critical Safety Mandates
This synthesis involves hazardous materials that demand strict safety protocols.
-
Triphosgene: HIGHLY TOXIC. Triphosgene is a stable solid but can decompose to release toxic phosgene gas, especially in the presence of nucleophiles or heat. ALWAYS handle triphosgene in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. All glassware should be quenched with an ammonia solution after the reaction to neutralize any residual phosgene.
-
Pyridine: Flammable, toxic, and has a pungent, unpleasant odor. Handle exclusively in a fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling in a well-ventilated area or fume hood.
Conclusion
The synthesis of this compound is a highly reproducible and scalable process when executed with precision and care. The keys to a successful outcome are the scrupulous use of anhydrous reagents and solvents to prevent hydrolysis of reactive intermediates, careful temperature control during the activation step, and a thorough purification process. By understanding the chemical principles and adhering to the safety protocols detailed in this guide, researchers can confidently prepare this essential reagent for its wide-ranging applications in chemical synthesis and drug development.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. reddit.com [reddit.com]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
N-(2-Chlorobenzyloxycarbonyloxy)succinimide mechanism of action in peptide synthesis
An In-Depth Technical Guide: The Mechanism and Application of N-(2-Chlorobenzyloxycarbonyloxy)succinimide in Modern Peptide Synthesis
Executive Summary
The synthesis of peptides with a defined sequence is a foundational pillar of modern drug development, biochemistry, and materials science. The success of this synthesis hinges on the strategic use of protecting groups to temporarily mask reactive functional groups and direct the formation of peptide bonds. This technical guide provides an in-depth analysis of this compound, a highly effective reagent for introducing the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. We will explore its core mechanism of action, the critical role of the N-hydroxysuccinimide ester in ensuring reaction efficiency, and its deprotection via catalytic hydrogenolysis. A key focus will be on the strategic advantage of the 2-Cl-Z group's orthogonality to standard Fmoc and Boc chemistries, which makes this compound an invaluable tool, particularly as a capping agent in Solid-Phase Peptide Synthesis (SPPS) to enhance the purity of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and optimize peptide synthesis protocols.
The Foundational Challenge in Peptide Synthesis: The Need for Amine Protection
The primary challenge in peptide synthesis is the bifunctional nature of amino acids, which possess both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1] When attempting to form a peptide bond, activating the carboxylic acid of one amino acid to react with the amino group of another can lead to uncontrolled self-polymerization, resulting in a complex mixture of random polypeptides.[1]
To achieve a defined sequence, it is imperative to temporarily "mask" the N-terminal amino group of one amino acid while its carboxyl group is activated and coupled to the free amino group of another. This is the role of a protecting group. The ideal protecting group must be:
-
Easy to introduce in high yield.
-
Stable to the conditions of peptide coupling and the deprotection of other groups.
-
Easy to remove under specific conditions that do not affect the newly formed peptide bond or other protecting groups.
Alkoxycarbonyl protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz or Z) are mainstays in peptide synthesis, and their introduction helps reduce the degree of racemization.[2]
The Carbobenzyloxy (Cbz/Z) Group: A Historical and Mechanistic Perspective
Introduced by Max Bergmann and Leonidas Zervas in 1932, the carbobenzyloxy (Cbz or Z) group was the first reversible Nα-protecting group that enabled controlled, stepwise peptide synthesis.[3] This innovation transformed the field, making the synthesis of previously inaccessible oligopeptides possible.[4] The Cbz group is valued for its ease of introduction and removal, and its presence often improves the crystallinity and stability of the protected product, simplifying purification.[2]
The this compound reagent is a derivative of this classic protecting group, engineered for enhanced stability and strategic application in modern synthetic workflows.
Core Mechanism of Action: this compound
The Reagent: Structure and Function
This compound is an activated reagent designed for the efficient introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. Its structure can be broken down into two key functional components:
-
The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Moiety : This is the protecting group itself. The addition of a chlorine atom to the ortho position of the benzyl ring enhances the group's stability towards acidic conditions compared to the standard Cbz group. This increased stability is crucial for its use in orthogonal protection schemes.[5]
-
The N-hydroxysuccinimide (NHS) Ester : This portion of the molecule functions as an excellent leaving group.[6][7] Reacting a carboxylic acid with N-hydroxysuccinimide (NHS) forms an "active ester".[7] These NHS esters are highly reactive towards nucleophilic attack by primary amines but are more stable and less prone to causing racemization than other activated species, ensuring a clean and efficient protection reaction.[6]
The Protection Reaction: Formation of the Carbamate
The protection of a primary amine (e.g., the N-terminus of an amino acid) with this compound proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the reagent.
-
Formation of Tetrahedral Intermediate : A transient tetrahedral intermediate is formed.
-
Elimination of the Leaving Group : The intermediate collapses, and the stable N-hydroxysuccinimide anion is eliminated as the leaving group. This step is highly favorable and drives the reaction to completion.
-
Formation of Carbamate : The final product is the N-protected amino acid, where the amine is now a stable carbamate, and a molecule of N-hydroxysuccinimide is released as a byproduct.
References
Navigating Peptide Synthesis and Exploring Bioactive Scaffolds: A Technical Guide
An In-depth Technical Guide to CAS Number 65853-65-8 and an Exploration of the 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
A Note on the Topic
Initial analysis of the topic revealed a potential ambiguity. The provided CAS number, 65853-65-8, definitively corresponds to the chemical compound N-(2-Chlorobenzyloxycarbonyloxy)succinimide , also known as Z(2-Cl)-OSu. This reagent is primarily utilized in peptide chemistry. However, the topic also included a distinct chemical entity, 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one , which belongs to the quinolinone class of heterocyclic compounds and is explored for its potential biological activities.
To provide a comprehensive and accurate technical guide, this document will address both compounds in separate, detailed sections. This approach ensures clarity and delivers valuable information on each substance, acknowledging the possibility of a multifaceted research interest.
Part 1: A Deep Dive into CAS 65853-65-8: this compound [Z(2-Cl)-OSu]
Introduction to Z(2-Cl)-OSu: A Critical Tool in Peptide Synthesis
This compound, or Z(2-Cl)-OSu, is a specialized chemical reagent with a pivotal role in modern solid-phase peptide synthesis (SPPS). Its primary function is to act as a highly efficient "capping" agent, a crucial step in ensuring the synthesis of high-purity peptides. Incomplete coupling reactions during SPPS can lead to the formation of deletion sequences (shorter, incomplete peptides), which are often difficult to separate from the target peptide and can compromise the results of subsequent biological assays. Z(2-Cl)-OSu addresses this challenge by rapidly and irreversibly blocking unreacted amino groups on the growing peptide chain.[1]
Physicochemical Properties of Z(2-Cl)-OSu
A thorough understanding of the physicochemical properties of Z(2-Cl)-OSu is essential for its effective application and storage.
| Property | Value | Reference(s) |
| CAS Number | 65853-65-8 | [2][3] |
| Molecular Formula | C₁₂H₁₀ClNO₅ | [2] |
| Molecular Weight | 283.66 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 101-105 °C | [2] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN) | |
| Storage | Store at 2-8°C in a dry, well-ventilated place |
Mechanism of Action: The Role of the Z(2-Cl) Protecting Group
The efficacy of Z(2-Cl)-OSu as a capping agent stems from the chemical properties of the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) group it introduces. The succinimidyl ester moiety of Z(2-Cl)-OSu is a highly reactive leaving group, allowing for the rapid acylation of free primary and secondary amines.
Caption: Capping of a free amino group on a peptide chain by Z(2-Cl)-OSu.
A key advantage of the Z(2-Cl) group is its stability under the conditions used for the removal of other common amino-protecting groups in SPPS. It is resistant to the basic conditions (e.g., piperidine) used to remove the Fmoc group and the acidic conditions (e.g., trifluoroacetic acid) used to cleave the Boc group.[4] This "orthogonal" stability is crucial for complex peptide synthesis strategies that may require selective deprotection of different amino groups.[4] The Z(2-Cl) group is typically removed at the end of the synthesis by hydrogenolysis.
Applications in Peptide Synthesis and Beyond
The primary application of Z(2-Cl)-OSu is as a capping agent in both Fmoc- and Boc-based SPPS.[5] Its rapid reaction kinetics allow for a short capping cycle, often as little as 5 minutes, which is advantageous for automated peptide synthesis.[1][5]
While its role as a capping agent is well-established, the reactive nature of Z(2-Cl)-OSu suggests potential applications in bioconjugation, where the controlled modification of amine-containing biomolecules is desired. However, its use in this context is less documented than its application in SPPS.
Experimental Protocol: Capping of Unreacted Amino Groups in Fmoc-SPPS
The following is a general protocol for the use of Z(2-Cl)-OSu as a capping agent in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin with free amino groups
-
This compound (Z(2-Cl)-OSu)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Washing: Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual coupling reagents.
-
Preparation of Capping Solution: Prepare a fresh solution of Z(2-Cl)-OSu in DMF. A typical concentration is 0.5 M.
-
Capping Reaction: Add the Z(2-Cl)-OSu solution to the peptide-resin. Ensure the resin is fully submerged.
-
Incubation: Agitate the reaction mixture at room temperature for 5-10 minutes.[1][5]
-
Resin Washing: Wash the capped peptide-resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove excess capping reagent and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful capping. If the test is positive, the capping step can be repeated.
-
Proceed with Synthesis: Continue with the Fmoc deprotection of the newly added amino acid and the subsequent coupling cycle.
Caption: A typical workflow for capping with Z(2-Cl)-OSu in SPPS.
Synthesis of Z(2-Cl)-OSu
While commercially available, understanding the synthesis of Z(2-Cl)-OSu provides valuable insight into its chemistry. A general approach involves the reaction of 2-chlorobenzyl alcohol with a phosgene equivalent to form the corresponding chloroformate, which is then reacted with N-hydroxysuccinimide. A more direct method, adapted from the synthesis of similar compounds, involves the reaction of 2-chlorobenzyl alcohol with N,N'-disuccinimidyl carbonate.
Part 2: An Investigative Look at the 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one Scaffold
Introduction to Quinolinones: A Privileged Scaffold in Medicinal Chemistry
The quinolinone core is a prominent heterocyclic scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities. Derivatives of quinolinone have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[6][7] The specific compound, 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one, is a member of this class, and while direct experimental data for this exact molecule is scarce in publicly available literature, its properties and potential applications can be inferred from structurally related compounds.
Predicted Physicochemical Properties
Based on its structure, the following physicochemical properties can be predicted for 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Potential Biological Activities and Therapeutic Applications
The structural features of 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one suggest several avenues for biological investigation:
-
Antimicrobial Activity: The quinolinone scaffold is a well-known pharmacophore in antibacterial agents. It is plausible that this compound and its derivatives could exhibit activity against various bacterial and fungal strains.[8][9]
-
Anti-inflammatory Activity: Certain quinazolinone derivatives, which are structurally related to quinolinones, have demonstrated anti-inflammatory properties.[10] The 6-bromo substitution may modulate this activity.
-
Anticancer Activity: The quinoline and quinolinone cores are present in several anticancer drugs. The bromine atom at the 6-position has, in some cases, been linked to enhanced cytotoxic effects.[6]
Caption: Predicted biological activities of the quinolinone scaffold.
Synthetic Approaches
The synthesis of quinolin-4-ones often involves the Conrad-Limpach or Knorr quinoline synthesis. For the target molecule, a plausible route could involve the condensation of a substituted aniline with a β-ketoester, followed by cyclization. For instance, the synthesis of a related compound, 6-bromo-4-chloroquinoline, starts from 4-bromoaniline and ethyl propiolate, followed by cyclization and chlorination.[11] A similar strategy could be adapted for the synthesis of 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one.
Conclusion
This technical guide has provided a comprehensive overview of two distinct chemical entities that were part of the initial query. CAS number 65853-65-8 , identified as This compound [Z(2-Cl)-OSu] , is a crucial reagent for ensuring high purity in peptide synthesis through its function as a capping agent. Its orthogonal stability makes it a valuable tool in complex synthetic strategies.
The second compound, 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one , belongs to the biologically significant class of quinolinones. While specific data for this molecule is limited, analysis of related structures suggests its potential as a scaffold for the development of new antimicrobial, anti-inflammatory, or anticancer agents.
For researchers in peptide synthesis, Z(2-Cl)-OSu offers a reliable method to enhance the quality of their products. For those in drug discovery, the 6-bromo-quinolinone scaffold represents a promising area for further investigation and derivative synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | C12H10ClNO5 | CID 580665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mediresonline.org [mediresonline.org]
- 9. mediresonline.org [mediresonline.org]
- 10. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
Leveraging the Z(2-Cl) Group via Z(2-Cl)-OSu for Advanced Orthogonal Strategies in Peptide Synthesis
An In-Depth Technical Guide:
Abstract
In the intricate field of peptide synthesis, achieving the desired final product hinges on a meticulously planned orthogonal protection strategy. This guide provides a deep dive into the use of the 2-chloro-benzyloxycarbonyl [Z(2-Cl) or 2-Cl-Z] protecting group, introduced via its highly efficient succinimidyl ester, Z(2-Cl)-OSu. We will explore the chemical basis for its stability and selective cleavage, positioning it as a critical tool for researchers tackling complex peptide sequences, post-translational modifications, and convergent synthesis strategies. This document moves beyond mere protocols to explain the underlying chemical principles, empowering scientists to make informed decisions in the design and execution of their synthetic routes.
The Imperative of Orthogonality in Peptide Synthesis
Modern peptide science demands the construction of increasingly complex molecules. The assembly of amino acids into a defined sequence, whether through Solid-Phase Peptide Synthesis (SPPS) or solution-phase techniques, relies on the transient masking of reactive functional groups. The core principle of orthogonality dictates that each class of protecting groups on the peptide must be removable by a specific chemical mechanism that leaves all other protecting groups intact. A failure in orthogonality leads to unintended deprotection, side reactions, and a dramatic decrease in the yield of the desired product.
The most prevalent orthogonal system in SPPS is the acid-labile Boc group for the Nα-terminus and benzyl-based side-chain protection, or the base-labile Fmoc group for the Nα-terminus paired with acid-labile side-chain protection (e.g., tBu, Trt, Pbf). However, for sophisticated syntheses involving branched peptides, cyclic structures, or segment condensation, a third dimension of orthogonality is often required. This is where the Z(2-Cl) group finds its strategic niche.
Profile of the 2-Chlorobenzyloxycarbonyl [Z(2-Cl)] Group
The Z(2-Cl) group is a derivative of the classical benzyloxycarbonyl (Z or Cbz) group. The parent Z group, while foundational in peptide chemistry, has limitations. Its removal often requires either catalytic hydrogenation, which is incompatible with sulfur-containing residues or other reducible moieties, or strong acids like HBr in acetic acid, which can lack selectivity.
The addition of a chlorine atom to the ortho position of the benzyl ring significantly modulates the group's electronic properties. This substitution makes the Z(2-Cl) group more stable to acid than the parent Z group.[1] This enhanced stability is crucial; it allows Z(2-Cl) to withstand the conditions used for Boc-group removal (e.g., ~50% TFA in DCM) while still being susceptible to cleavage by stronger acids like anhydrous HF, TFMSA, or HBr/AcOH.[1]
This tiered acid lability, combined with its inherent stability to the basic conditions used for Fmoc removal (e.g., piperidine in DMF), establishes the Z(2-Cl) group as a truly orthogonal protecting group.[2]
Mechanism of Action
The Z(2-Cl) group functions as a carbamate, effectively masking the nucleophilicity of the amine it protects. Its stability is derived from the urethane linkage. Cleavage, whether by strong acid or hydrogenolysis, targets the benzyl C-O bond, leading to the release of the free amine, carbon dioxide, and 2-chlorotoluene.
Introduction of the Z(2-Cl) Group using Z(2-Cl)-OSu
For the efficient and clean introduction of the Z(2-Cl) group, an activated form of the chloroformate is required. N-(2-Chlorobenzyloxycarbonyloxy)succinimide, or Z(2-Cl)-OSu, is the reagent of choice. The N-hydroxysuccinimide (NHS) ester is an excellent leaving group, making the reagent highly reactive towards primary amines, such as the ε-amino group of a lysine side chain.[3] The reaction proceeds rapidly and cleanly, typically at room temperature, to form the stable carbamate linkage.
Experimental Protocol: Acylation of an Amino Acid with Z(2-Cl)-OSu
This protocol describes a general procedure for the protection of the side-chain amino group of an Nα-protected amino acid, such as Fmoc-L-Ornithine.
Materials:
-
Fmoc-L-Ornithine hydrochloride
-
Z(2-Cl)-OSu (1.1 equivalents)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolution: Dissolve Fmoc-L-Ornithine hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution. The bicarbonate is critical to neutralize the hydrochloride salt and maintain a basic pH conducive to acylation.
-
Reagent Addition: In a separate flask, dissolve Z(2-Cl)-OSu (1.1 eq.) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Work-up:
-
Once the reaction is complete, add deionized water to the reaction mixture.
-
Perform an acid wash by adding 1N HCl to adjust the pH to ~2-3. This step protonates any unreacted amine and helps in the subsequent extraction.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then saturated NaCl (brine).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude product, Fmoc-Orn(Z(2-Cl))-OH, can be purified by flash column chromatography on silica gel using a gradient of DCM and methanol, or by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Orthogonality in Practice: A Comparative Analysis
The utility of Z(2-Cl) is defined by its stability profile against common deprotection reagents used in SPPS.
| Protecting Group to be Removed | Reagent / Condition | Stability of Z(2-Cl) Group | Citation |
| Fmoc (Nα-protection) | 20-50% Piperidine in DMF | Stable | [2][3] |
| Boc (Nα- or side-chain) | 25-50% TFA in DCM | Stable | [1][4] |
| Trt, Pbf, tBu (Side-chain) | 95% TFA (standard cleavage) | Labile | [5] |
| Alloc (Side-chain) | Pd(PPh₃)₄ / Phenylsilane | Stable | [6] |
| Dde / ivDde (Side-chain) | 2-10% Hydrazine in DMF | Stable | |
| Z(2-Cl) | Anhydrous HF or TFMSA | Labile | [1] |
| Z(2-Cl) | Catalytic Hydrogenation (Pd/C, H₂) | Labile | [7] |
This table summarizes the core of the orthogonal strategy. The Z(2-Cl) group remains intact during the routine base-mediated deprotection of Fmoc and the moderate acid-mediated deprotection of Boc, providing a distinct chemical address for manipulation.
Diagram: The Principle of Orthogonal Protection
This diagram illustrates the distinct cleavage pathways for Fmoc, Boc, and Z(2-Cl) groups, which is the foundation of their mutual orthogonality.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Solubility of N-(2-Chlorobenzyloxycarbonyloxy)succinimide for Scientific Applications
Abstract
N-(2-Chlorobenzyloxycarbonyloxy)succinimide, commonly abbreviated as Z(2-Cl)-OSu, is a critical reagent in synthetic organic chemistry, particularly for the introduction of the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) amine protecting group in peptide synthesis and other derivatization reactions. The efficiency, yield, and purity of reactions employing this reagent are fundamentally dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the solubility profile of Z(2-Cl)-OSu, grounded in its physicochemical properties and established chemical principles. It offers researchers, scientists, and drug development professionals a foundational understanding for solvent selection, reaction optimization, and purification strategies. This document includes a detailed experimental protocol for the definitive determination of thermodynamic solubility and discusses the practical implications for laboratory workflows.
Introduction to this compound
This compound is an activated carbonate reagent designed for the mild and efficient protection of primary and secondary amines. Its utility is most pronounced in solid-phase and solution-phase peptide synthesis, where the Z(2-Cl) group serves as a stable protecting moiety that can be removed under specific conditions, orthogonal to other protecting groups.
Understanding the solubility of Z(2-Cl)-OSu is not a trivial matter. Inadequate dissolution can lead to sluggish or incomplete reactions, heterogeneous reaction mixtures that complicate monitoring and scale-up, and ultimately, lower yields and product purity. Conversely, a well-informed choice of solvent ensures homogenous reaction conditions, predictable kinetics, and streamlined downstream processing. This guide aims to demystify the solubility behavior of this essential reagent.
Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of Z(2-Cl)-OSu are summarized below.
| Property | Value | Source(s) |
| CAS Number | 65853-65-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₀ClNO₅ | [1][2][3] |
| Molecular Weight | 283.66 g/mol | [1][2][3] |
| Appearance | White to very faintly beige crystalline powder | [1][6] |
| Melting Point | 101-105 °C | [1][2][4][6] |
| IUPAC Name | (2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | [2] |
| SMILES | C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl | [2] |
| XLogP3 | 1.8 | [1] |
The molecule's structure reveals a duality in its polarity. The N-hydroxysuccinimide (NHS) ester and carbonate functionalities are highly polar, capable of engaging in dipole-dipole interactions. In contrast, the 2-chlorobenzyl group is nonpolar and lipophilic. This amphiphilic nature dictates its solubility, suggesting that solvents capable of accommodating both polar and nonpolar moieties will be most effective. The XLogP3 value of 1.8 indicates a moderate degree of lipophilicity.[1]
Theoretical Principles and Solubility Profile
The guiding principle of solubility is "like dissolves like." A solute dissolves best in a solvent that shares similar intermolecular forces. For Z(2-Cl)-OSu, this means:
-
Polar Aprotic Solvents: These are generally the most effective solvents. They possess a strong dipole moment to solvate the polar succinimide and carbonate portions of the molecule without having a reactive proton that could lead to solvolysis of the highly reactive ester.
-
Chlorinated Solvents: The presence of the chlorobenzyl group enhances solubility in chlorinated solvents through favorable van der Waals interactions.
-
Protic Solvents: While the compound may dissolve in polar protic solvents like methanol or ethanol, these are generally not recommended for reaction or long-term storage. The nucleophilic nature of the alcohol can lead to the slow degradation of the active ester, forming an undesired carbonate by-product.
-
Nonpolar Solvents: The strong polarity of the succinimide ring significantly limits solubility in nonpolar solvents like hexane or diethyl ether.
Based on these principles and data from structurally analogous compounds such as Fmoc-OSu, the following qualitative solubility profile can be established.[7]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Excellent solvation of the polar groups. A standard solvent for peptide synthesis.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong polar interactions. Analogous Fmoc-OSu is soluble at ~20 mg/mL.[7] |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Good general-purpose solvent for moderately polar compounds. |
| Dichloromethane (DCM) | Chlorinated | Soluble | Favorable interactions with the chlorobenzyl moiety. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | Moderate polarity suitable for dissolving the compound. |
| Ethyl Acetate (EtOAc) | Ester | Sparingly to Soluble | Moderate polarity; can serve as a reaction or extraction solvent. |
| Methanol (MeOH) | Polar Protic | Soluble (with caution) | May dissolve well but poses a risk of solvolysis and reagent degradation over time. |
| Ethanol (EtOH) | Polar Protic | Soluble (with caution) | Similar risk of degradation as with methanol. |
| Diethyl Ether | Nonpolar Ether | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the polar succinimide group.[9] |
| Hexane / Heptane | Nonpolar Aliphatic | Insoluble | Highly nonpolar nature is incompatible with the polar functional groups. |
Experimental Protocol: Thermodynamic Solubility Determination
For applications requiring precise concentration data, the "shake-flask" method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[10][11][12] This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Objective
To accurately quantify the solubility of Z(2-Cl)-OSu in a specific organic solvent at a controlled temperature.
Materials
-
This compound (purity >98%)
-
Solvent of interest (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe and 0.22 µm or 0.45 µm PTFE syringe filters
-
HPLC-UV system
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Standards: Prepare a stock solution of Z(2-Cl)-OSu in a fully miscible solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards via serial dilution to build a standard curve.
-
Sample Preparation: Add an excess amount of solid Z(2-Cl)-OSu to a vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[12][13]
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle for at least 1 hour. Visually confirm the presence of excess solid.
-
Filtration: Carefully draw the supernatant into a syringe, avoiding the solid pellet. Attach a chemically resistant PTFE syringe filter and dispense the clear, saturated solution into a clean HPLC vial. This step is critical to remove any microscopic particulates that could artificially inflate the concentration reading.
-
Dilution: Perform an accurate dilution of the saturated filtrate with the analysis mobile phase to bring the concentration within the linear range of the standard curve.
-
Quantification: Analyze the diluted sample and the calibration standards via HPLC-UV. The Z(2-Cl) group contains a chromophore suitable for UV detection (~260-270 nm).
-
Calculation: Using the standard curve, determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated filtrate, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Workflow Diagram
Caption: Experimental workflow for thermodynamic solubility determination.
Practical Applications and Recommendations
-
Reaction Solvent Selection: For homogenous reactions, DMF and DCM are highly recommended. DMF is ideal for reactions involving polar substrates like amino acids, while DCM is an excellent choice for general organic synthesis. Acetonitrile and THF are also reliable alternatives.
-
Purification Strategies: The poor solubility of Z(2-Cl)-OSu in nonpolar solvents like hexane and ether can be exploited. After a reaction in a solvent like DCM, the product can often be precipitated or "crashed out" by adding an excess of an anti-solvent like cold diethyl ether or hexane.
-
Stock Solutions: If preparing stock solutions for repeated use, choose a high-purity aprotic solvent like DMF or Acetonitrile. Store the solution under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C) to minimize degradation.[4] Avoid preparing stock solutions in protic solvents.
-
Handling Sparingly Soluble Cases: If a reaction must be run in a solvent where Z(2-Cl)-OSu is only sparingly soluble, consider techniques such as gentle heating (if the reactants are stable) or using a higher solvent volume to ensure complete dissolution.
Conclusion
This compound is a reagent with a nuanced solubility profile governed by its amphiphilic molecular structure. It exhibits high solubility in polar aprotic solvents (DMF, DMSO) and moderate to good solubility in chlorinated solvents (DCM) and other aprotics like ACN and THF. Its solubility is notably poor in nonpolar aliphatic and ethereal solvents. This understanding, coupled with the robust experimental protocol provided, empowers researchers to make informed decisions that enhance reaction efficiency, improve product yield, and simplify purification processes, thereby accelerating research and development timelines.
References
- 1. echemi.com [echemi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound CAS#: 65853-65-8 [m.chemicalbook.com]
- 5. This compound | C12H10ClNO5 | CID 580665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2-Chlorocarbobenzoxyoxy)succinimide | 65853-65-8 - BuyersGuideChem [buyersguidechem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. rsc.org [rsc.org]
- 9. Sciencemadness Discussion Board - Solubility of NBS and succinimide in diethyl ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. evotec.com [evotec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 13. enamine.net [enamine.net]
Methodological & Application
Application Notes & Protocols: N-(2-Chlorobenzyloxycarbonyloxy)succinimide as a High-Efficiency Capping Agent in Solid-Phase Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of purity is paramount. The stepwise nature of SPPS, while revolutionary, is imperfect, with incomplete coupling reactions presenting a significant challenge. These failures lead to the generation of deletion sequences—truncated impurities that are often difficult to separate from the target peptide. This guide provides a comprehensive overview and detailed protocols for the use of N-(2-Chlorobenzyloxycarbonyloxy)succinimide, commonly abbreviated as Z(2-Cl)-OSu, a highly effective capping agent designed to mitigate this problem. We will explore the chemical rationale behind its efficacy, its orthogonal stability in both Fmoc and Boc chemistries, and step-by-step procedures for its application and subsequent removal, ensuring researchers can maximize the purity and yield of their synthetic peptides.
The Challenge of Incomplete Coupling in SPPS
Solid-phase peptide synthesis is an iterative process involving repeated cycles of deprotection, coupling, and washing to build a peptide chain on an insoluble resin support.[1][2] The efficiency of the amino acid coupling step is critical. However, achieving 100% coupling efficiency in every cycle is practically impossible due to factors like steric hindrance and peptide chain aggregation.[3] When an amino acid fails to couple, a free amino group remains on the N-terminus of the growing peptide chain.[4] If left unblocked, this amine will react in subsequent coupling cycles, leading to the synthesis of a peptide missing one or more amino acids—a "deletion sequence."
These impurities complicate the purification process, reduce the overall yield, and can compromise the biological activity of the final product.[4] The most effective strategy to prevent the formation of deletion sequences is to permanently block any unreacted amino groups after each coupling step in a process known as "capping."[4]
This compound: An Optimized Capping Solution
This compound (Z(2-Cl)-OSu) is a specialized reagent designed for this purpose. It acts as a highly efficient capping agent by rapidly and irreversibly acylating unreacted N-terminal amines.[4][5] This reaction introduces the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, a robust protecting group that terminates the peptide chain and prevents it from participating in future elongation steps.[4]
Physicochemical Properties
A summary of the key properties of Z(2-Cl)-OSu is presented below. Its solid form is particularly advantageous, allowing it to be dissolved just before use to limit potential degradation in solution.[5]
| Property | Value |
| Synonyms | Z(2-Cl)-OSu, (2-Cl-Z)-OSu, 2-Chlorobenzyl succinimidyl carbonate |
| CAS Number | 65853-65-8[6][7] |
| Molecular Formula | C₁₂H₁₀ClNO₅[6][7] |
| Molecular Weight | 283.66 g/mol [6][7] |
| Appearance | White to off-white solid |
| Melting Point | 101-105 °C[6][8] |
| Storage | 2-8°C, desiccated[7] |
Mechanism of Action and Key Advantages
The efficacy of Z(2-Cl)-OSu is rooted in its chemical structure. The N-hydroxysuccinimide (OSu) ester is an excellent leaving group, making the reagent a potent acylating agent that reacts swiftly with primary amines.[4] This high reactivity allows for very short reaction times, typically around 5 minutes, which is a significant advantage in automated peptide synthesis as it does not substantially lengthen cycle times.[4][5]
The core advantage of the resulting 2-Cl-Z group is its orthogonal stability. It is completely stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection and the moderate acidic conditions (e.g., TFA) used for Boc deprotection.[5][9] This ensures that the cap remains intact throughout the synthesis, regardless of the primary chemical strategy employed.
Experimental Protocols
Protocol 1: Capping in Fmoc-SPPS
This protocol describes a standard capping step to be performed immediately after the amino acid coupling step in an Fmoc-based synthesis.
Materials:
-
Peptidyl-resin with potentially unreacted N-terminal amines
-
This compound (Z(2-Cl)-OSu)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel (manual or automated synthesizer)
Procedure:
-
Post-Coupling Wash: Following the primary amino acid coupling step, drain the coupling solution from the reaction vessel. Wash the peptidyl-resin thoroughly with DMF (3 x 1 min) to remove excess activated amino acid and coupling reagents.
-
Prepare Capping Solution: Prepare a fresh solution of 0.1 M Z(2-Cl)-OSu in DMF. For example, to make 10 mL of solution, dissolve 283.7 mg of Z(2-Cl)-OSu in 10 mL of DMF.
-
Causality Note: The solution should be prepared fresh as the active ester can degrade over time in solution.[5] DMF is the preferred solvent due to its excellent resin-swelling properties and solute compatibility.
-
-
Capping Reaction: Add a sufficient volume of the capping solution to the reaction vessel to swell and fully immerse the resin (typically 5-10 mL per gram of resin). Agitate the mixture at room temperature for 5-10 minutes.
-
Post-Capping Wash: Drain the capping solution from the reaction vessel. Wash the resin thoroughly to remove excess Z(2-Cl)-OSu and the N-hydroxysuccinimide byproduct. A typical wash sequence is:
-
DMF (3 x 1 min)
-
DCM (2 x 1 min)
-
DMF (2 x 1 min)
-
-
Verification (Optional): Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates that all free primary amines have been successfully capped.
-
Continue Synthesis: Proceed to the N-α-Fmoc deprotection step for the next cycle.
Protocol 2: Orthogonal Use as a Lysine Side-Chain Protecting Group in Boc-SPPS
The 2-Cl-Z group is also frequently used to protect the ε-amino group of lysine in Boc-SPPS.[10][11] It provides robust protection that is stable to the repetitive TFA treatments required for N-α-Boc removal.
Deprotection and Cleavage: The 2-Cl-Z group is removed simultaneously with other benzyl-based side-chain protecting groups and cleavage from the resin during the final deprotection step with strong acid.[10]
-
Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
-
Caution: These are extremely hazardous reagents and must be handled with appropriate safety equipment and procedures.
-
The 2-Cl-Z group is cleaved via acidolysis, releasing the unprotected lysine side chain.
Protocol 3: Selective Deprotection via Hydrogenolysis
In applications requiring selective deprotection of the 2-Cl-Z group while other protecting groups remain (e.g., in the synthesis of branched or specifically modified peptides), catalytic hydrogenolysis can be employed.[9][10] This method is orthogonal to most acid- and base-labile protecting groups.
Materials:
-
Peptide protected with a 2-Cl-Z group
-
Palladium on carbon (Pd/C) catalyst, 5-10% w/w
-
Solvent: Methanol (MeOH), Acetic Acid (AcOH), or 10% Formic Acid in MeOH[10]
-
Hydrogen source (H₂ gas balloon or hydrogenation apparatus)
Procedure:
-
Dissolution: Dissolve the 2-Cl-Z protected peptide in a suitable solvent. A mixture of 10% formic acid in methanol is often effective.[10]
-
Catalyst Addition: In a flask suitable for hydrogenation, carefully add the Pd/C catalyst. The amount should be approximately equal to the mass of the peptide.[10]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide.
Orthogonality in Peptide Synthesis
The strategic advantage of Z(2-Cl)-OSu lies in its orthogonality.[9] An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[12] This is crucial for complex peptide synthesis involving side-chain modifications.
| Protecting Group | Chemical Class | Cleavage Conditions | Stability |
| Fmoc | Fluorenylmethyloxycarbonyl | Mild Base (e.g., 20% Piperidine in DMF)[11] | Unstable to base; Stable to acid and hydrogenolysis |
| Boc | tert-Butoxycarbonyl | Moderate Acid (e.g., TFA in DCM)[1][11] | Unstable to acid; Stable to base and hydrogenolysis |
| 2-Cl-Z | 2-Chlorobenzyloxycarbonyl | Strong Acid (HF, TFMSA) or Hydrogenolysis (H₂/Pd)[9][10] | Stable to mild base and moderate acid |
Conclusion and Authoritative Insights
This compound is more than a simple reagent; it is a problem-solving tool that directly addresses a fundamental limitation of SPPS. By providing a rapid and highly efficient method for terminating failure sequences, it significantly enhances the quality of crude synthetic peptides.[4][5] This simplification of the product mixture leads to more straightforward purification, higher final yields, and greater confidence in the identity and purity of the target molecule. Its compatibility with both major SPPS chemistries and its role as an orthogonal protecting group for side chains further establish it as an invaluable component of the modern peptide chemist's toolkit.[9][10] For any researcher aiming for the highest standards in peptide synthesis, incorporating an efficient capping step with Z(2-Cl)-OSu is a critical and validated procedure.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. nbinno.com [nbinno.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. echemi.com [echemi.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. biosynth.com [biosynth.com]
N-(2-Chlorobenzyloxycarbonyloxy)succinimide as a capping agent in Fmoc chemistry
Application Note & Protocol Guide
Topic: N-(2-Chlorobenzyloxycarbonyloxy)succinimide: A High-Efficiency Capping Agent for Eliminating Deletion Sequences in Fmoc-Based Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis.
Executive Summary: The Pursuit of Purity in Peptide Synthesis
In the meticulous world of Solid-Phase Peptide Synthesis (SPPS), the ultimate goal is the flawless assembly of a target peptide sequence. However, the reality of synthesis is that no coupling reaction achieves 100% efficiency.[1] Incomplete acylations leave unreacted N-terminal amino groups on the growing peptide chain. If left unaddressed, these free amines will participate in the subsequent coupling cycle, leading to the generation of "deletion sequences"—peptides lacking one or more amino acid residues. These impurities are often chromatographically similar to the target peptide, making purification a significant challenge and compromising final yield and biological integrity.[1][2]
Capping is the critical, yet sometimes overlooked, step that permanently blocks these unreacted amines, effectively terminating the extension of these failure sequences. This guide provides an in-depth exploration of this compound, also known as Z(2-Cl)-OSu, a superior capping agent designed for modern Fmoc chemistry. We will delve into its mechanism, its distinct advantages over traditional reagents like acetic anhydride, and provide robust, field-tested protocols for its seamless integration into your synthesis workflow.
The Problem: Incomplete Coupling and Its Consequences
The stepwise nature of SPPS is its greatest strength, but it also presents a compounding challenge. Even a coupling efficiency of 99% per cycle results in a significant decrease in the purity of the final product as the peptide length increases. The primary consequence is the formation of deletion sequences.
Figure 1: The consequence of incomplete coupling without a capping step.
As illustrated in Figure 1, the unreacted amine from a failed coupling cycle becomes a point of initiation for a new, shorter peptide sequence that complicates downstream purification.
The Solution: High-Efficiency Capping with Z(2-Cl)-OSu
Capping involves introducing a chemical agent after the primary coupling step to acylate any remaining free amines, rendering them inert to subsequent reactions. While acetic anhydride is a traditional choice, this compound (Z(2-Cl)-OSu) offers significant advantages in the context of Fmoc chemistry.[2]
Mechanism of Action
Z(2-Cl)-OSu is a highly reactive N-hydroxysuccinimide (OSu) ester. The OSu group is an excellent leaving group, facilitating rapid and efficient acylation of the free primary amine of the unreacted peptide chain. This reaction introduces the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, a stable urethane linkage that effectively terminates the chain.[1]
References
Application Notes & Protocols: The 2-Chlorobenzyloxycarbonyl (2-ClZ) Group for Amine Protection in Advanced Organic Synthesis
Introduction: The Imperative of Amine Protection
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development, the selective manipulation of functional groups is paramount.[1][2] Amines, being nucleophilic and basic, are highly reactive and often interfere with desired transformations at other sites within a molecule.[2] To achieve chemoselectivity, a "protecting group" is temporarily installed on the amine, rendering it inert to specific reaction conditions.[1][2] This group must be robust enough to withstand subsequent synthetic steps but also be removable—or "deprotected"—under mild and specific conditions that do not compromise the integrity of the newly synthesized molecule.[3][4]
Among the arsenal of amine protecting groups, carbamates are a cornerstone, valued for their ability to moderate the reactivity of the amine nitrogen effectively.[2][5] The benzyloxycarbonyl (Cbz or Z) group is a classic example, but modern synthetic challenges have driven the development of derivatives with fine-tuned properties. This guide focuses on one such derivative: the 2-chlorobenzyloxycarbonyl (2-ClZ) group . The introduction of a chlorine atom at the ortho-position of the benzyl ring subtly alters the electronic properties of the group, enhancing its acid stability relative to the parent Cbz group, thereby carving out a distinct and strategic niche for its application.
The 2-ClZ Group: A Profile
The 2-ClZ group is an acid-stable, carbamate-type protecting group. Its increased stability to acidic conditions, compared to the standard Cbz group, makes it particularly valuable in synthetic strategies that employ acid-labile protecting groups for other functionalities, such as the tert-butyloxycarbonyl (Boc) group.[6] This stability profile allows for the selective deprotection of Boc groups with acids like trifluoroacetic acid (TFA) while the 2-ClZ group remains intact.
Key Attributes of the 2-ClZ Group:
-
Acid Stability: Stable to conditions used for Boc-group removal (e.g., 50% TFA).[6]
-
Base Stability: Stable to the basic conditions used for Fmoc-group removal (e.g., piperidine).[7]
-
Orthogonal Deprotection: Primarily removed by catalytic hydrogenolysis, a distinct mechanism that does not affect most acid- or base-labile groups.[7] This orthogonality is crucial for complex syntheses requiring sequential deprotection steps.[2][7]
-
Application in Peptide Synthesis: Widely used for the side-chain protection of lysine in Boc-based Solid Phase Peptide Synthesis (SPPS).[6]
Mechanism of Protection and Deprotection
Protection of an Amine with 2-ClZ-Cl
The introduction of the 2-ClZ group is typically achieved by reacting the amine with 2-chlorobenzyl chloroformate (2-ClZ-Cl) under basic conditions. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. A base, such as sodium hydroxide or a tertiary amine, is used to neutralize the HCl generated during the reaction, driving it to completion.
Caption: Amine protection via nucleophilic acyl substitution.
Deprotection by Catalytic Hydrogenolysis
The removal of the 2-ClZ group is most commonly and cleanly achieved by catalytic hydrogenolysis. In this process, a palladium catalyst (typically palladium on carbon, Pd/C) and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate) are used. The reaction proceeds via the cleavage of the benzylic C-O bond, which releases toluene, carbon dioxide, and the free amine. The initial product is an unstable carbamic acid, which spontaneously decarboxylates.
Caption: Hydrogenolytic cleavage of the 2-ClZ group.
Experimental Protocols
PART A: Protocol for Amine Protection using 2-ClZ-Cl
This protocol describes a general procedure for the protection of a primary amine in a solution phase.
Materials & Reagents
| Reagent/Material | Purpose | Typical Amount (per 10 mmol amine) |
| Primary Amine Substrate | Starting Material | 1.0 eq (10 mmol) |
| 2-Chlorobenzyl chloroformate (2-ClZ-Cl) | Protecting Group Source | 1.05 - 1.1 eq (10.5 - 11 mmol) |
| Dichloromethane (DCM) or Dioxane | Anhydrous Reaction Solvent | 50 - 100 mL |
| Sodium Hydroxide (aq. 1M) or DIEA | Base | 2.5 eq (25 mmol) |
| Deionized Water | Work-up | As needed |
| Brine (Saturated NaCl solution) | Work-up | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | As needed |
| Hexanes / Ethyl Acetate | Solvents for Chromatography/Recrystallization | As needed |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Base Addition: Slowly add the aqueous sodium hydroxide solution (2.5 eq). If the substrate is not water-soluble, a biphasic system will form. Alternatively, a non-aqueous base like diisopropylethylamine (DIEA) can be used.
-
Reagent Addition: Add the 2-chlorobenzyl chloroformate (1.05 eq) dropwise to the vigorously stirred solution over 15-20 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up (Aqueous):
-
Transfer the reaction mixture to a separatory funnel.
-
If DCM was used, separate the organic layer. Wash sequentially with 1M HCl (if an organic base was used), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a solid or oil. Purify by either recrystallization or flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
PART B: Protocol for 2-ClZ Group Deprotection (Hydrogenolysis)
This protocol details the removal of the 2-ClZ group to regenerate the free amine.
Materials & Reagents
| Reagent/Material | Purpose | Typical Amount (per 5 mmol substrate) |
| 2-ClZ Protected Amine | Starting Material | 1.0 eq (5 mmol) |
| Palladium on Carbon (10% Pd/C) | Catalyst | 10-20 mol % (by weight of substrate) |
| Methanol (MeOH) or Ethanol (EtOH) | Reaction Solvent | 50 mL |
| Hydrogen Gas (H₂) | Hydrogen Source | Balloon pressure or 1-3 atm |
| Celite® or Diatomaceous Earth | Filtration Aid | As needed |
Step-by-Step Methodology
-
Reaction Setup: In a heavy-walled flask suitable for hydrogenation (e.g., a Parr shaker bottle or a thick-walled round-bottom flask), dissolve the 2-ClZ protected amine (1.0 eq) in the solvent (e.g., Methanol).
-
Inerting: Flush the flask with an inert gas like Nitrogen or Argon.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care and do not add to a solvent in the presence of air.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus). Evacuate the flask under vacuum and backfill with H₂. Repeat this cycle 3-5 times to ensure an inert atmosphere replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot (the free amine) indicates completion. Reaction times can vary from 2 to 24 hours.
-
Work-up:
-
Carefully vent the excess hydrogen and flush the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent (Methanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected amine.
-
-
Purification: The resulting amine is often pure enough for subsequent steps. If necessary, it can be purified by chromatography, recrystallization, or acid/base extraction.
Strategic Application in Orthogonal Synthesis
The true power of the 2-ClZ group is realized in orthogonal protection strategies, which allow for the selective deprotection of one group in a molecule containing multiple, different protecting groups.[7][8] This is a cornerstone of modern peptide synthesis.[9]
Consider a lysine residue where the α-amino group is protected with Boc and the ε-amino group is protected with 2-ClZ.
Caption: Orthogonal deprotection of a dually-protected lysine.
This strategy allows a synthetic chemist to selectively unmask either the α-amino group for peptide chain elongation or the ε-amino group for side-chain modification (e.g., branching or labeling), providing precise control over the final molecular architecture.[7]
Spectroscopic Data and Troubleshooting
Expected Spectroscopic Data
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | -NH- (Carbamate) | 5.0 - 6.5 (broad singlet) | Position is variable and depends on solvent and concentration. |
| ¹H NMR | -O-CH₂- (Benzylic) | ~ 5.2 (singlet) | A characteristic signal for the 2-ClZ group. |
| ¹H NMR | Aromatic | 7.2 - 7.5 (multiplet) | Complex pattern from the 2-chlorophenyl ring. |
| ¹³C NMR | C=O (Carbonyl) | 155 - 157 | Typical carbamate carbonyl shift. |
| ¹³C NMR | -O-CH₂- (Benzylic) | 65 - 68 | |
| ¹³C NMR | Aromatic | 127 - 135 | Multiple signals corresponding to the aromatic carbons. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Protection | Insufficient base or protecting reagent; low reactivity of amine (steric hindrance). | Increase equivalents of base and/or 2-ClZ-Cl. Increase reaction time or temperature. Use a more reactive agent like Z(2-Cl)-OSu. |
| Slow/Stalled Deprotection | Catalyst poisoning (e.g., by sulfur-containing compounds); poor quality catalyst. | Use fresh, high-quality Pd/C. Add a scavenger if sulfur is suspected. Increase catalyst loading or hydrogen pressure. |
| Side Reactions in Deprotection | Over-reduction of other functional groups (e.g., alkynes, nitro groups). | Carefully monitor the reaction and stop it upon completion. Consider alternative deprotection methods if available. |
| Low Recovery After Work-up | Product loss during aqueous extraction, especially for polar amines. | Minimize aqueous washes. Back-extract the aqueous layers with an organic solvent. Avoid emulsions by adding brine. |
Conclusion
The 2-chlorobenzyloxycarbonyl (2-ClZ) group is a robust and highly valuable tool for amine protection in modern organic synthesis. Its unique stability profile, particularly its resistance to acidic conditions commonly used to cleave Boc groups, establishes it as a key player in orthogonal protection strategies. By understanding the principles behind its application and adhering to optimized protocols for its introduction and removal, researchers in drug discovery and peptide chemistry can leverage the 2-ClZ group to navigate complex synthetic pathways with greater precision and efficiency.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. nbinno.com [nbinno.com]
Applications of Z(2-Cl)-OSu in Bioconjugation and Protein Modification: A Detailed Guide for Researchers
This document provides a comprehensive guide to the applications of N-(2-Chlorobenzyloxycarbonyloxy)succinimide, commonly known as Z(2-Cl)-OSu, in the fields of bioconjugation and protein modification. Designed for researchers, scientists, and professionals in drug development, this guide delves into the unique chemical properties of Z(2-Cl)-OSu, offering detailed protocols and expert insights into its practical applications.
Introduction to Z(2-Cl)-OSu: An Orthogonal Tool for Amine Modification
Z(2-Cl)-OSu is an amine-reactive reagent that covalently attaches the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) group to primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1] This reagent belongs to the family of N-hydroxysuccinimide (NHS) esters, which are widely used for bioconjugation due to their efficiency in forming stable amide bonds under mild aqueous conditions.[2]
The defining feature of the Z(2-Cl) group is its orthogonality to other common amine-protecting groups used in peptide and protein chemistry, namely Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[1][3] The Z(2-Cl) group is stable under the basic conditions used for Fmoc removal and the acidic conditions required for Boc cleavage.[3] This stability allows for selective protection and deprotection strategies in multi-step synthetic and semi-synthetic approaches to protein modification. The Z(2-Cl) group can be selectively removed under reductive conditions, typically through catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), a method that generally does not affect other functional groups on a protein.[1][3]
Table 1: Chemical and Physical Properties of Z(2-Cl)-OSu
| Property | Value |
| Synonyms | N-(2-Chloro-Z) succinimide; this compound |
| Molecular Formula | C₁₂H₁₀ClNO₅ |
| Molecular Weight | 283.67 g/mol |
| CAS Number | 65853-65-8 |
| Appearance | White to off-white powder |
| Melting Point | 103.4 °C |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester |
| Target Functional Group | Primary amines (-NH₂) |
Core Applications and Methodologies
The unique properties of Z(2-Cl)-OSu lend themselves to several advanced applications in bioconjugation, particularly in scenarios requiring sequential or site-specific modifications.
Temporary Protection of Amines for Site-Specific Modification
A primary application of Z(2-Cl)-OSu is the temporary protection of lysine residues to enable site-specific modification of other amino acids, such as cysteine or engineered non-natural amino acids. By temporarily blocking the highly abundant and reactive lysine amines, other less reactive or less abundant sites can be targeted with high specificity.
Experimental Workflow: Site-Specific Modification via Temporary Amine Protection
Caption: Workflow for site-specific protein modification using Z(2-Cl)-OSu for temporary amine protection.
Protocol 1: Temporary Protection of Lysine Residues with Z(2-Cl)-OSu
Objective: To temporarily protect the primary amines on a protein to allow for subsequent site-specific modification of another residue.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4. The buffer should not contain primary amines (e.g., Tris).
-
Z(2-Cl)-OSu
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
-
Z(2-Cl)-OSu Solution Preparation:
-
Immediately before use, prepare a stock solution of Z(2-Cl)-OSu in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the Z(2-Cl)-OSu stock solution to achieve a 10- to 20-fold molar excess over the protein. The optimal ratio should be determined empirically for each protein.
-
Slowly add the Z(2-Cl)-OSu solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to consume any unreacted Z(2-Cl)-OSu.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the modification using techniques such as MALDI-TOF or ESI-MS to observe the mass shift corresponding to the addition of Z(2-Cl) groups. The degree of labeling can be estimated from the mass increase.
-
Orthogonal Strategy for Dual-Labeled Conjugates
The orthogonal nature of the Z(2-Cl) group is particularly advantageous for creating proteins with two different labels at distinct sites. For instance, a protein can be modified first on its lysine residues with a Z(2-Cl)-protected payload, and subsequently, another site (e.g., a cysteine residue) can be labeled with a different molecule. The Z(2-Cl) group can then be removed to reveal the primary payload.
Reaction Scheme: Orthogonal Dual Labeling
Caption: Sequential orthogonal labeling strategy using a Z(2-Cl)-protected payload.
Applications in Drug Development
While direct applications of Z(2-Cl)-OSu in marketed bioconjugates are not widely documented, its properties are highly relevant for the development of complex biotherapeutics like Antibody-Drug Conjugates (ADCs).
Synthesis of Complex Payloads for ADCs
In ADC development, the linker and payload can be complex molecules requiring multi-step synthesis. The Z(2-Cl) group can serve as a temporary protecting group for an amine on the linker-payload molecule during its synthesis. The final deprotection step can be performed before or after conjugation to the antibody. The stability of the 2-chlorobenzyl carbamate linkage under physiological conditions is a critical consideration in such applications.[4]
Fluorescent Labeling and PEGylation
Z(2-Cl)-OSu can be used to introduce a protected amine handle onto a protein, which can then be deprotected for subsequent conjugation of a fluorescent probe or a polyethylene glycol (PEG) chain. This two-step approach can offer greater control over the conjugation process, particularly when the labeling or PEGylation reagent is sensitive to the conditions required for direct conjugation.
Protocol 2: Two-Step Fluorescent Labeling of an Antibody
Objective: To label an antibody with a fluorescent dye in a two-step process using Z(2-Cl)-OSu as an intermediate linker.
Materials:
-
Antibody modified with Z(2-Cl) groups (from Protocol 1)
-
Palladium on carbon (Pd/C, 10%) catalyst
-
Hydrogen source (e.g., H₂ balloon or hydrogen generator)
-
Amine-reactive fluorescent dye (e.g., a succinimidyl ester of a fluorophore)
-
Reaction buffer for labeling (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Solvent for hydrogenolysis (e.g., methanol or ethanol)
Procedure:
-
Deprotection of Z(2-Cl) Groups:
-
Dissolve the Z(2-Cl)-protected antibody in a suitable solvent such as methanol or a methanol/water mixture.
-
Add Pd/C catalyst (typically 10-20% by weight of the antibody).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with gentle stirring.
-
Monitor the reaction progress by mass spectrometry. The reaction is typically complete within 2-4 hours at room temperature.
-
Carefully filter the reaction mixture through a syringe filter (e.g., 0.22 µm) to remove the Pd/C catalyst.
-
Buffer exchange the deprotected antibody into the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).
-
-
Fluorescent Labeling:
-
Follow a standard NHS ester labeling protocol, reacting the deprotected antibody with the amine-reactive fluorescent dye.
-
Purify the final fluorescently labeled antibody using a desalting column or size-exclusion chromatography to remove unreacted dye.
-
-
Characterization:
Characterization of Z(2-Cl)-Modified Proteins
Thorough characterization is essential to ensure the quality and consistency of bioconjugates.
Table 2: Analytical Techniques for Characterizing Z(2-Cl)-Protein Conjugates
| Analytical Technique | Purpose | Expected Outcome |
| UV-Vis Spectrophotometry | To determine protein concentration and degree of labeling (if a chromophoric payload is used). | Absorbance spectra can be used to calculate the ratio of payload to protein. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | To confirm covalent modification and determine the distribution of species with different numbers of attached Z(2-Cl) groups. | A mass spectrum showing a distribution of peaks, each corresponding to the protein with a different number of Z(2-Cl) modifications. |
| Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and quantify the extent of aggregation.[3][5] | A chromatogram showing a major peak for the monomeric conjugate and potential minor peaks for aggregates or fragments. |
| Hydrophobic Interaction Chromatography (HIC) | To separate species with different drug-to-antibody ratios (DARs) in ADCs. The Z(2-Cl) group will increase the hydrophobicity. | A chromatogram with resolved peaks corresponding to different numbers of conjugated Z(2-Cl)-payloads. |
| SDS-PAGE | To visualize the integrity of the protein after modification. | Bands corresponding to the expected molecular weight of the protein subunits, with a potential slight increase in mass. |
Conclusion and Future Perspectives
Z(2-Cl)-OSu is a valuable reagent for researchers engaged in complex protein modification strategies. Its key advantage lies in the orthogonality of the Z(2-Cl) protecting group, which enables multi-step and site-selective bioconjugation protocols that are difficult to achieve with standard NHS esters. While its primary established role is in peptide synthesis, the principles of its reactivity and cleavage are directly applicable to the burgeoning field of protein engineering and the development of next-generation biotherapeutics. As the demand for more sophisticated and precisely engineered bioconjugates grows, the strategic use of orthogonal protecting groups, facilitated by reagents like Z(2-Cl)-OSu, will undoubtedly play an increasingly important role.
References
Application Note & Protocol: Efficient Capping of Unreacted Amino Groups Using Z(2-Cl)-OSu
Introduction: The Imperative of Complete Amine Derivatization
In the precise world of peptide synthesis and bioconjugation, the presence of unreacted primary amino groups can lead to significant impurities, compromising the integrity and efficacy of the final product. During solid-phase peptide synthesis (SPPS), incomplete coupling reactions result in deletion sequences—truncated peptides that are often difficult to separate from the target peptide.[1][2] Similarly, in bioconjugation, non-specific labeling or crosslinking can occur if primary amines, other than the intended reaction site, remain accessible. To mitigate these issues, a "capping" step is employed to permanently block these unreacted amines from further participation in the reaction sequence.[3][4]
While acetic anhydride has traditionally been used for this purpose, reagents like N-(2-Chlorobenzyloxycarbonyloxy)succinimide, or Z(2-Cl)-OSu, offer a highly efficient and rapid alternative.[1][5] Z(2-Cl)-OSu reacts swiftly with primary aliphatic amines to introduce the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) protecting group, effectively terminating the peptide chain elongation at that site.[1] The N-hydroxysuccinimide (NHS) ester functionality of Z(2-Cl)-OSu makes it highly reactive towards nucleophilic primary amines, forming a stable amide bond.[6][7] This application note provides a detailed protocol for the use of Z(2-Cl)-OSu as a capping agent and discusses the underlying chemistry and validation methods.
Mechanism of Action: The Z(2-Cl)-OSu Capping Reaction
The capping reaction with Z(2-Cl)-OSu is a nucleophilic acyl substitution. The primary amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide anion is eliminated as a stable leaving group, resulting in the formation of a robust carbamate linkage between the 2-chlorobenzyloxycarbonyl group and the amine.[6][8] The reaction is typically carried out in a non-nucleophilic buffer or solvent at a slightly alkaline pH (7-9) to ensure the amino group is in its deprotonated, nucleophilic state.[9]
Caption: Reaction of Z(2-Cl)-OSu with a primary amine.
Experimental Protocol: Capping with Z(2-Cl)-OSu in SPPS
This protocol is designed for a standard solid-phase peptide synthesis scenario on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin, peptide sequence, and synthesizer used.
Materials and Reagents:
-
Peptide-resin with unreacted N-terminal amines
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Piperidine, 20% (v/v) in DMF (for Fmoc deprotection control)
-
Kaiser test kit or other ninhydrin-based assay[4]
Protocol Workflow:
Caption: Workflow for capping unreacted amines with Z(2-Cl)-OSu.
Step-by-Step Procedure:
-
Resin Preparation: Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x 10 mL) to remove any residual coupling reagents and byproducts.
-
Capping Solution Preparation: Prepare a 0.1 M solution of Z(2-Cl)-OSu in DMF. For a 0.1 mmol scale synthesis, dissolve approximately 28.4 mg of Z(2-Cl)-OSu in 1 mL of DMF. This solution should be prepared fresh before use. A slight excess of the capping reagent is generally recommended.
-
Capping Reaction: Add the Z(2-Cl)-OSu solution to the washed peptide-resin. Ensure the resin is fully suspended in the solution. Allow the reaction to proceed for 5-30 minutes at room temperature with gentle agitation.[1] A 5-minute reaction time is often sufficient for efficient capping.[1]
-
Washing: After the reaction is complete, drain the capping solution and wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove excess reagent and byproducts.
-
Validation of Capping: Perform a qualitative test, such as the Kaiser test, to confirm the absence of primary amines.[4] A negative Kaiser test (indicated by a lack of blue color development) signifies successful capping.[4] If the test is positive, the capping step should be repeated.[4][12]
Validation and Characterization
Beyond the qualitative Kaiser test during synthesis, the final cleaved and purified peptide should be analyzed to confirm the absence of deletion sequences.
| Analytical Technique | Expected Outcome for Successful Capping |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | A single major peak corresponding to the full-length target peptide. The absence or significant reduction of peaks corresponding to (n-1) deletion sequences. |
| Mass Spectrometry (MS) | The observed molecular weight should match the theoretical mass of the desired peptide. No significant signals corresponding to the masses of common deletion peptides should be present. |
| Amino Acid Analysis (AAA) | While a destructive method, it can provide quantitative confirmation of the amino acid composition of the final peptide, indirectly verifying the absence of deletions.[13] |
Troubleshooting
-
Positive Kaiser Test after Capping: This indicates incomplete capping. Possible causes include insufficient reagent, short reaction time, or steric hindrance at the N-terminus. Consider increasing the concentration of Z(2-Cl)-OSu or extending the reaction time. In cases of severe steric hindrance, a smaller capping agent like acetic anhydride might be considered, though Z(2-Cl)-OSu is generally highly effective.[1]
-
Side Reactions: The Z(2-Cl) group is stable under the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, ensuring it does not interfere with subsequent synthesis steps.[1] However, ensure that the peptide is thoroughly washed after capping to remove any unreacted Z(2-Cl)-OSu, which could potentially react in subsequent steps.
Deprotection of the Z(2-Cl) Group
It is important to note that the Z(2-Cl) group is a protecting group and may need to be removed depending on the final application. It is stable to the trifluoroacetic acid (TFA) cocktails typically used for cleavage from most resins in Fmoc-SPPS.[14] Removal of the Z(2-Cl) group can be achieved by hydrogenolysis over a palladium catalyst or with strong acids like HF or HBr/TFA, which are more common in Boc-based synthesis strategies.[14]
Conclusion
Z(2-Cl)-OSu is a highly efficient and rapid capping agent for terminating unreacted amino groups in peptide synthesis and other bioconjugation applications. Its fast reaction kinetics and the stability of the resulting carbamate make it a superior choice for minimizing deletion sequence impurities and ensuring the synthesis of high-purity peptides.[1] The straightforward protocol and reliable validation methods make it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. nbinno.com [nbinno.com]
- 2. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
- 6. glenresearch.com [glenresearch.com]
- 7. nbinno.com [nbinno.com]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. peptide.com [peptide.com]
- 11. Z(2-Cl)-OSu Novabiochem 65853-65-8 [sigmaaldrich.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Mastering Site-Specific Bioconjugation: A Guide to Selective N-Terminal Modification with N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Introduction: The Strategic Imperative of N-Terminal Modification
In the landscape of chemical biology and therapeutic protein development, the ability to perform precise, site-specific modifications on a protein is paramount. Among the various targets on a protein's surface, the N-terminal α-amino group presents a unique and highly attractive site for conjugation. As most proteins possess a single N-terminus, targeting this site offers a direct route to producing homogenous bioconjugates with a 1:1 stoichiometry, a critical requirement for therapeutic consistency and efficacy.[1][2] Selective N-terminal modification can be leveraged for a multitude of applications, including the attachment of polyethylene glycol (PEG) to enhance serum half-life, the conjugation of cytotoxic drugs to create antibody-drug conjugates (ADCs), and the labeling with fluorescent probes for imaging studies.[3][4]
This technical guide provides a comprehensive overview and detailed protocols for the selective N-terminal modification of proteins and peptides using N-(2-Chlorobenzyloxycarbonyloxy)succinimide, also known as 2-Cl-Z-OSu. This reagent introduces the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, a stable and orthogonal protecting group, onto the N-terminal amine. We will delve into the chemical principles governing selectivity, provide step-by-step experimental protocols, and detail the essential analytical methods required to validate the modification.
The Principle of Selectivity: Exploiting the pKa Differential
The primary challenge in modifying the N-terminus is differentiating the α-amino group from the numerous ε-amino groups of lysine residues, which are typically abundant and surface-exposed.[5] The strategy for achieving selectivity with amine-reactive reagents like N-hydroxysuccinimide (NHS) esters hinges on the distinct difference in the acidity (pKa) of these two primary amines.[2][3][6][7]
At a physiological or slightly acidic pH (e.g., pH 6.5 - 7.5), the N-terminal α-amino group is partially or mostly deprotonated and thus exists in a nucleophilic state, ready to react with an electrophile like 2-Cl-Z-OSu.[2][3] In contrast, the more basic ε-amino groups of lysine residues remain largely protonated (in the non-nucleophilic ammonium form, -NH3+), effectively masking them from reaction.[2] By carefully controlling the reaction pH, we can direct the modification to the desired N-terminal site. However, it is noted in the literature that achieving perfect selectivity with NHS esters can be challenging, and conversion rates may be unsatisfactory without careful optimization.[3][6]
The Reagent: this compound (2-Cl-Z-OSu)
2-Cl-Z-OSu is an N-hydroxysuccinimide ester-based reagent that installs the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. This group is a derivative of the widely used benzyloxycarbonyl (Cbz or Z) group.
| Property | Value | Reference(s) |
| CAS Number | 65853-65-8 | [6][8] |
| Molecular Formula | C₁₂H₁₀ClNO₅ | [6] |
| Molecular Weight | 283.66 g/mol | [6] |
| Appearance | White to very faintly beige powder | [7][9] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [8][9] |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | [10] |
| Target Functional Group | Primary amines (e.g., N-terminal α-amine) | [5] |
| Introduced Group | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
The 2-Cl-Z group is known for its stability under both the mildly basic conditions used for Fmoc deprotection and the strong acidic conditions for Boc deprotection in solid-phase peptide synthesis (SPPS), making it an orthogonal protecting group.[11][12] While its primary documented application is as an efficient capping agent in SPPS to terminate unreacted peptide chains and prevent the formation of deletion sequences, its underlying chemistry as an NHS ester allows for its application in the selective modification of purified proteins in solution.[11][12][13]
Experimental Protocols
This section provides detailed protocols for the selective N-terminal modification of a target protein with 2-Cl-Z-OSu, the subsequent purification of the conjugate, and methods for its characterization.
Diagram of the Experimental Workflow
Caption: Workflow for selective N-terminal protein modification.
Protocol 1: Selective N-Terminal Modification
This protocol outlines a general procedure. Optimal conditions (e.g., pH, molar excess of reagent, reaction time) must be determined empirically for each specific protein.
Materials:
-
Purified protein of interest with a free N-terminus
-
This compound (2-Cl-Z-OSu)
-
Reaction Buffer: 100 mM phosphate buffer or HEPES buffer, pH 7.0. Crucially, avoid buffers containing primary amines like Tris.
-
Organic Solvent (for reagent): Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns and system
Procedure:
-
Protein Preparation:
-
Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the protein is stable and soluble under these conditions. If the protein was stored in a buffer containing primary amines, it must be exchanged into the Reaction Buffer (e.g., via dialysis or using a desalting column).
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of 2-Cl-Z-OSu in anhydrous DMF or DMSO. A concentration of 10-50 mM is typical. NHS esters are moisture-sensitive, so minimize exposure to air.
-
-
Modification Reaction:
-
Initiate the reaction by adding a calculated volume of the 2-Cl-Z-OSu stock solution to the protein solution. A 5- to 20-fold molar excess of the reagent over the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 1 to 4 hours at room temperature with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted 2-Cl-Z-OSu, add the Quenching Solution to a final concentration of 20-50 mM.
-
Allow the quenching reaction to proceed for 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the excess reagent, N-hydroxysuccinimide byproduct, and quenching agent by purifying the reaction mixture.
-
Size-exclusion chromatography (SEC) is often the method of choice as it separates based on size, effectively removing the small molecule contaminants from the larger protein conjugate.
-
Ion-exchange chromatography (IEX) can also be used if the modification alters the overall charge of the protein, allowing separation of modified from unmodified protein.
-
Collect fractions and analyze for protein content (e.g., by measuring absorbance at 280 nm). Pool the fractions containing the purified, modified protein.
-
-
Storage:
-
Store the purified protein conjugate in a suitable buffer at an appropriate temperature (e.g., -80°C).
-
Mechanism of N-Terminal Acylation
Caption: Reaction of 2-Cl-Z-OSu with a protein's N-terminus.
Validation and Characterization: A Self-Validating System
Confirmation of a successful and selective N-terminal modification is a non-negotiable step. A multi-pronged analytical approach is required to provide unequivocal evidence.
Protocol 2: Validation by Mass Spectrometry
A. Intact Mass Analysis:
-
Analyze both the unmodified and purified modified protein using a high-resolution mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectra.
-
A successful modification will result in a mass increase corresponding to the addition of the 2-Cl-Z group (C₈H₆ClO₂), which is +185.0056 Da .
B. Peptide Mapping by LC-MS/MS: This is the gold standard for site-specific validation.
-
Digestion: Digest both the unmodified (control) and modified protein samples into smaller peptides using a protease like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, making it ideal for this analysis.
-
LC-MS/MS Analysis: Analyze the peptide digests using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Data Analysis:
-
Use proteomic software to search the MS/MS data against the known sequence of the protein.
-
In the modified sample, search for the N-terminal peptide with a mass modification of +185.0056 Da. The fragmentation pattern (MS/MS spectrum) of this peptide will confirm the modification is on the N-terminal amino acid.
-
Crucially, examine all lysine-containing peptides to ensure they do not carry the modification. This confirms the selectivity of the reaction.[13]
-
Protocol 3: Validation by Edman Degradation
Edman degradation sequentially removes and identifies amino acids from the N-terminus of a protein.[14] It provides a direct and powerful method to confirm N-terminal modification.[1][15][16]
-
Subject both the unmodified and modified protein samples to automated Edman degradation sequencing.
-
Expected Results:
-
Unmodified Protein: Will yield the expected N-terminal amino acid sequence.
-
Successfully Modified Protein: Will result in no sequence, as the N-terminal α-amino group is blocked by the 2-Cl-Z group and is no longer available for reaction with the Edman reagent (phenylisothiocyanate).[14][15] This provides definitive proof of N-terminal modification.
-
Deprotection of the 2-Cl-Z Group (Optional)
The 2-Cl-Z group is highly stable. If the application requires the subsequent unmasking of the N-terminal amine, this can be achieved via catalytic hydrogenolysis.[17] This procedure, however, can be denaturing to many proteins and must be considered carefully.
Conditions: H₂ gas, Palladium on carbon (Pd/C) catalyst.[17]
-
Note: This method is more common in traditional organic and peptide synthesis and its compatibility with folded, functional proteins is limited. The presence of sulfur-containing residues like methionine and cysteine can also poison the catalyst.
Summary and Field-Proven Insights
This compound provides a means to introduce a stable, orthogonal 2-Cl-Z group to the N-terminus of proteins. The success of this strategy is fundamentally dependent on rigorous control of the reaction pH to exploit the pKa difference between the target α-amine and the competing lysine ε-amines.
While the literature extensively documents the use of 2-Cl-Z-OSu as a capping agent in peptide synthesis, its application for selective modification of folded proteins is less common, with researchers often preferring chemistries that offer higher inherent specificity for the N-terminus.[3][18] Nevertheless, for applications where a robust, stable N-terminal block is desired, 2-Cl-Z-OSu remains a viable tool.
The protocols described herein provide a robust framework for approaching this modification. However, as a Senior Application Scientist, my advice is to always approach a new protein modification project with a matrix-based optimization. Test a range of pH values (e.g., 6.5, 7.0, 7.5) and reagent molar excess ratios to identify the conditions that maximize N-terminal modification while minimizing non-specific labeling of lysine residues. The investment in this initial optimization, coupled with rigorous analytical validation by peptide mapping and Edman degradation, is the cornerstone of a successful and reproducible bioconjugation strategy.
References
- 1. Why Edman degradation sequencing matters | AltaBioscience [altabioscience.com]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]
- 7. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Edman degradation - Wikipedia [en.wikipedia.org]
- 15. Edman Degradation Sequencing: A Reliable Method for N-Terminal Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pharmiweb.com [pharmiweb.com]
- 17. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve the efficiency of N-(2-Chlorobenzyloxycarbonyloxy)succinimide capping
Technical Support Center: N-(2-Chlorobenzyloxycarbonyloxy)succinimide Capping
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (Z(2-Cl)-OSu or Cbz-OSu) capping. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your capping reactions. As Senior Application Scientists, we understand that efficiency and purity are paramount. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to overcome challenges and ensure the integrity of your synthesis.
Troubleshooting Guide: Enhancing Capping Efficiency
Capping is a critical step in solid-phase peptide synthesis (SPPS) designed to terminate unreacted amino groups that fail to couple with the desired amino acid.[1][2] This prevents the formation of deletion sequences, which are often difficult to separate from the final product.[2][3] this compound is a highly effective capping agent, but challenges can arise.[3]
Q1: Why is my capping efficiency low, resulting in a positive Kaiser test?
A positive Kaiser test (an intense blue color on the resin beads) after the capping step indicates the presence of unreacted primary amines, signaling an incomplete reaction.[4][5] This is a common issue that can often be traced back to three primary areas: reagent integrity, reaction conditions, or steric hindrance.
-
Possible Cause 1: Reagent Quality & Stoichiometry
-
The "Why": Cbz-OSu is sensitive to moisture.[6][7] The succinimide ester is a highly reactive group, and hydrolysis from atmospheric or solvent moisture will degrade the reagent into an unreactive carboxylic acid, reducing its effective concentration. Likewise, using an insufficient molar excess of the capping agent may leave some amine sites unreacted, especially for difficult couplings.
-
Solutions & Best Practices:
-
Reagent Handling: Always handle Cbz-OSu in a dry environment (e.g., under an inert atmosphere like nitrogen or argon). Store it in a desiccator at the recommended temperature of 2-8°C.[6][7]
-
Fresh Solutions: Prepare the capping solution immediately before use. Cbz-OSu is a solid, which limits degradation during storage compared to liquid reagents.[3]
-
Optimize Stoichiometry: While a 2- to 4-fold molar excess is a common starting point, this may need to be increased for sterically hindered residues or if aggregation is suspected.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions
-
The "Why": The capping reaction is a nucleophilic acyl substitution where the free amine of the peptide attacks the carbonyl carbon of Cbz-OSu.[8][9] The efficiency of this attack is highly dependent on the reaction environment.
-
Base/pH: A base, such as Diisopropylethylamine (DIPEA), is required to deprotonate the amine, increasing its nucleophilicity. Insufficient base can result in a slow or incomplete reaction.
-
Solvent: The solvent must effectively swell the resin beads to ensure that all reaction sites are accessible.[10] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard choices.
-
Time & Temperature: Most capping reactions are rapid, often completing within 5-30 minutes at room temperature.[2][3] However, challenging sequences may require extended reaction times.
-
-
Solutions & Best Practices:
-
Ensure Anhydrous Conditions: Use high-quality, amine-free DMF or other appropriate solvents.
-
Base Addition: Ensure an appropriate amount of a non-nucleophilic base like DIPEA is used.
-
Agitation: Ensure the reaction vessel is agitated sufficiently to keep the resin fully suspended in the capping solution.[11]
-
Extend Reaction Time: If a Kaiser test is still positive after the standard time, extend the reaction for an additional 30-60 minutes and re-test.
-
-
-
Possible Cause 3: Steric Hindrance & Peptide Aggregation
-
The "Why": As a peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminal amine sterically inaccessible.[12] This is particularly common in long or hydrophobic sequences. The Cbz-OSu molecule itself, while effective, is bulkier than simpler capping agents like acetic anhydride.
-
Solutions & Best Practices:
-
Solvent Choice: In cases of suspected aggregation, switching to a more disruptive solvent like NMP or adding a small percentage of Dimethyl sulfoxide (DMSO) can help break up secondary structures.[12]
-
Alternative Reagents: If steric hindrance is a persistent issue, a smaller, more reactive capping agent may be necessary. A common alternative is a mixture of acetic anhydride and a base like pyridine or DIPEA.[11][13]
-
-
Troubleshooting Workflow: Low Capping Efficiency
References
- 1. researchgate.net [researchgate.net]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimization of 2-ClZ Deprotection Conditions
Welcome to the technical support center for the optimization of 2-chlorotrityl (2-ClZ) deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of cleaving this highly acid-labile protecting group. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during synthesis.
Core Principles of 2-ClZ Deprotection
The 2-chlorotrityl group is prized for its exceptional acid sensitivity, allowing for cleavage under extremely mild conditions. This makes it ideal for synthesizing protected peptide fragments and molecules with other acid-sensitive functionalities.[1][2] Deprotection is an acid-catalyzed process that proceeds via the formation of a stable 2-chlorotrityl cation. The choice of acid, its concentration, reaction time, and the use of scavengers are critical parameters that dictate the success and cleanliness of the cleavage.
Mechanism of Deprotection
The process begins with the protonation of the ether, ester, or thioether linkage by an acid. This is followed by the departure of the protected molecule, generating a resonance-stabilized 2-chlorotrityl carbocation. This cation is then trapped by scavengers or the counter-ion of the acid.
Caption: Acid-catalyzed cleavage of a 2-ClZ protected compound.
Frequently Asked Questions (FAQs)
Q1: What makes the 2-ClZ group so sensitive to acid?
The exceptional lability of the 2-ClZ group stems from the stability of the carbocation formed upon cleavage. The presence of the chlorine atom on one of the phenyl rings provides additional stability to the trityl cation through inductive effects, making the linkage to the protected functional group much more susceptible to acid-catalyzed hydrolysis compared to the standard trityl (Trt) group.[1] This allows for deprotection with very dilute acids, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4]
Q2: Why are scavengers necessary during 2-ClZ deprotection, even under mild conditions?
The 2-chlorotrityl cation generated during cleavage is a reactive electrophile.[5][6] Without scavengers, this cation can re-attach to the desired product or, more commonly, alkylate nucleophilic side chains of amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[7][8][9] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive cations, preventing side reactions.[5][10]
Q3: How does 2-ClZ compare to other trityl-based protecting groups?
The 2-ClZ group is significantly more acid-labile than the unsubstituted trityl (Trt) group and the 4-methoxytrityl (MMT) group. This increased lability is a key advantage, enabling "orthogonal" deprotection strategies where the 2-ClZ group can be removed while other more robust, acid-sensitive groups (like Boc or t-butyl esters) remain intact.[7][11][12][13][14] This is crucial for the synthesis of fully protected peptide fragments.[2][15]
Q4: Can I selectively deprotect 2-ClZ in the presence of a Boc group?
Yes, this is a primary application of the 2-ClZ group. The vast difference in acid lability allows for the selective cleavage of the 2-ClZ group using very mild acidic conditions, such as 1-2% TFA in DCM, or mixtures of acetic acid/trifluoroethanol/DCM, which generally do not affect the Boc group.[7][11] Standard Boc deprotection requires much harsher conditions, typically >50% TFA.[16][17]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you optimize your deprotection protocols.
Problem 1: Incomplete or Slow Deprotection
Q: My HPLC/MS analysis shows significant starting material remaining even after the recommended reaction time. What are the likely causes and how can I resolve this?
A: Incomplete deprotection is a common issue that can usually be traced back to a few key factors:
-
Insufficient Acid Concentration: While 1% TFA is often cited, for some substrates, particularly those attached to a solid support, this may not be sufficient. The equilibrium of the cleavage reaction favors the attached state, so a continuous flow of fresh reagent or a slightly higher acid concentration might be needed.[9]
-
Reagent Quality: The primary culprit is often moisture. TFA is hygroscopic, and water will reduce its effective acidity. Similarly, the solvent (DCM) must be anhydrous.[4]
-
Solution: Always use fresh, high-quality TFA and anhydrous DCM. If the resin was not properly dried before cleavage, residual solvents can interfere with the reaction.
-
-
Low Temperature: Deprotection reactions are typically run at room temperature. A significantly lower laboratory temperature can slow down the reaction rate.
-
Solution: Ensure the reaction is performed at a consistent ambient temperature (20-25 °C).
-
-
Steric Hindrance: Bulky groups near the linkage site can sterically hinder the approach of the acid.
-
Solution: Increase the reaction time, sometimes up to 2-4 hours, or slightly increase the TFA concentration.[18] Monitor the reaction progress by taking small aliquots over time.
-
Problem 2: Observation of Side Products (+258 Da or others)
Q: My mass spectrum shows my desired product, but also a significant peak corresponding to the addition of the trityl group. How can I prevent this?
A: This indicates that the 2-chlorotrityl cation is reacting with your product. This is especially problematic for peptides containing nucleophilic residues.
-
Cause: Insufficient or incorrect scavengers. The choice of scavenger is critical and depends on the composition of your molecule.
-
Solution: Implement an effective scavenger cocktail. Triisopropylsilane (TIS) is an excellent general carbocation scavenger. For specific residues, a more tailored approach is needed.
-
| Sensitive Residue | Common Side Reaction | Recommended Scavenger(s) | Rationale |
| Tryptophan (Trp) | Alkylation of the indole ring | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | TIS is a highly effective carbocation scavenger.[5] EDT also prevents acid-catalyzed oxidation of the indole nucleus.[9] |
| Methionine (Met) | S-alkylation to form a sulfonium salt | Thioanisole | The soft sulfur atom of thioanisole acts as a dedicated trap for the cation, preventing it from attacking the methionine thioether. |
| Cysteine (Cys) | S-alkylation of the free thiol | 1,2-Ethanedithiol (EDT) | EDT is a very effective scavenger for protecting free thiols.[9][10] |
| Tyrosine (Tyr) | Alkylation of the activated phenolic ring | Phenol, m-Cresol | These phenolic compounds act as decoys, competing with the tyrosine side chain for the electrophilic trityl cation.[5] |
A robust, general-purpose cleavage cocktail for molecules with multiple sensitive residues is TFA/TIS/Water (95:2.5:2.5) . For very mild cleavage of protected fragments from a resin, a cocktail like Acetic Acid/TFE/DCM (1:1:8) can be used, which often suppresses side reactions as the generated cation is less reactive under these conditions.[1][7][11]
Caption: Workflow for troubleshooting side product formation.
Problem 3: Aspartimide Formation in Peptides
Q: My peptide contains an Asp-Gly sequence and I'm seeing a major impurity with the same mass as my product that is difficult to separate. Could this be an aspartimide-related product?
A: Yes, this is a classic and challenging side reaction in peptide synthesis. Aspartimide formation is particularly prevalent at Asp-Gly, Asp-Asn, and Asp-Ser sequences.[19][20] While it is primarily driven by the basic conditions (piperidine) used for Fmoc removal, the final acidic cleavage can sometimes exacerbate the issue or reveal the extent of the problem.
-
Mechanism: The backbone amide nitrogen following an aspartic acid residue can attack the side-chain ester, forming a five-membered succinimide ring (aspartimide). This intermediate can then be hydrolyzed to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide. These isomers often co-elute on HPLC and are indistinguishable by mass spectrometry.[19][20][21]
-
Prevention during Synthesis (Primary Solution): The best way to combat this is during the synthesis itself, before the final deprotection.
-
Use a sterically hindered protecting group for the Asp side chain, such as 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno), which have been shown to significantly reduce aspartimide formation compared to the standard OtBu group.[20]
-
Incorporate backbone protection, such as an N-Dmb group on the glycine residue following the aspartic acid. This group is cleaved by TFA during the final deprotection.[19]
-
-
Optimization of Deprotection (Secondary Solution): While final cleavage conditions have less impact than the synthesis steps, ensuring a clean, efficient, and rapid deprotection can help. Prolonged exposure to acid is not recommended. Use an optimized cleavage cocktail with scavengers and proceed with purification promptly.
Experimental Protocols
Protocol 1: Mild Cleavage of a Protected Peptide from 2-ClZ Resin
This protocol is designed to cleave a peptide from the resin while leaving acid-labile side-chain protecting groups (e.g., Boc, tBu) intact.
-
Resin Preparation: Place the dry, peptide-bound 2-ClZ resin (e.g., 100 mg) in a suitable reaction vessel. Swell the resin in anhydrous DCM for 20 minutes.
-
Cleavage Cocktail: Prepare a fresh cleavage solution of Acetic Acid/Trifluoroethanol (TFE)/DCM (1:1:8 v/v/v) .[1] For 100 mg of resin, 2 mL of cocktail is sufficient.
-
Cleavage Reaction: Drain the swelling solvent from the resin. Add the cleavage cocktail and agitate gently at room temperature for 30-60 minutes.[7][11] It is advisable to perform this in repeated, short treatments (e.g., 3 x 20 minutes), collecting the filtrate each time.
-
Work-up: Combine the filtrates. To prevent re-attachment or side reactions, it can be beneficial to add a small amount of a weak base like pyridine to neutralize the acid before concentration.
-
Isolation: Concentrate the solution under reduced pressure to remove the DCM. Add the concentrated solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the protected peptide.[1][3]
-
Purification: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[1]
Protocol 2: Standard Global Deprotection and Cleavage
This protocol is for cleaving the product from the resin and simultaneously removing most common acid-labile side-chain protecting groups.
-
Resin Preparation: Place the dry, peptide-bound resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[3][22] For 100 mg of resin, use 2-3 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate gently at room temperature for 1.5 to 2 hours.[1][18]
-
Isolation: Filter the resin and wash it twice with a small amount of fresh TFA.[3]
-
Precipitation: Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether.[1][3]
-
Purification: Collect the crude peptide pellet by centrifugation. Wash the pellet 2-3 times with cold diethyl ether to remove scavengers and residual TFA. Dry the final product under vacuum.[23] The crude product can then be purified by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. | Semantic Scholar [semanticscholar.org]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Bachem 2-Chlorotrityl chloride resin (200-400 mesh, 1.5-1.9 mmol/g), Quantity: | Fisher Scientific [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. media.iris-biotech.de [media.iris-biotech.de]
- 20. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. peptide.com [peptide.com]
Technical Support Center: Selective Mono-N-Protection of Primary Amines with Benzyl Chloroformate (Cbz-Cl)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions to address a common challenge in organic synthesis: preventing the undesired di-protection of primary amines with benzyl chloroformate (Cbz-Cl). Our goal is to equip you with the mechanistic understanding and practical protocols to achieve high yields of mono-Cbz-protected amines consistently.
Introduction: The Challenge of Selectivity
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in multi-step synthesis, valued for its stability and orthogonal removal conditions, typically catalytic hydrogenolysis.[1][2] The reaction of a primary amine with benzyl chloroformate (Cbz-Cl) is a nucleophilic acyl substitution.[3][4] While seemingly straightforward, a frequent complication is the formation of the di-protected tertiary amine, where both protons on the primary amine are replaced by Cbz groups. This side reaction consumes valuable starting material and reagent, and complicates purification. This guide will explore the causative factors and provide robust solutions to ensure selective mono-protection.
Troubleshooting Guide: Diagnosing and Solving Di-protection Issues
This section addresses specific problems you might encounter in your experiments.
Question 1: I am observing a significant amount of di-Cbz protected amine in my reaction product. What are the likely causes?
The formation of the di-Cbz product is primarily driven by the reactivity of the initially formed mono-Cbz-protected amine (a secondary carbamate). The nitrogen in this carbamate, while less nucleophilic than the starting primary amine, can still be deprotonated under sufficiently basic conditions to react with another equivalent of Cbz-Cl.
Several factors can exacerbate this issue:
-
Excess Cbz-Cl: Using a significant excess of the protecting agent is the most direct cause of over-reaction.[5]
-
Strongly Basic Conditions: The use of strong, non-hindered bases can deprotonate the mono-Cbz product, increasing its nucleophilicity and promoting the second addition.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second, less favorable reaction, leading to more di-protection.
-
Concentrated Reaction Conditions: High concentrations of reactants can increase the probability of the mono-protected intermediate encountering another molecule of Cbz-Cl.
Question 2: How can I adjust my reaction conditions to favor mono-protection?
Optimizing your reaction parameters is key to achieving high selectivity. Here’s a systematic approach:
-
Control Stoichiometry: This is the most critical parameter. Use a slight excess (1.05 to 1.1 equivalents) of Cbz-Cl relative to the primary amine.[5] This ensures the primary amine is consumed without leaving a large excess of the acylating agent to react with the product.
-
Optimize the Base and pH: The choice and amount of base are crucial.
-
Schotten-Baumann Conditions: This classic method uses a biphasic system (e.g., an organic solvent and aqueous sodium carbonate or bicarbonate) and is highly effective for mono-protection.[2][6][7] The aqueous base neutralizes the HCl generated, maintaining a pH that keeps the primary amine nucleophilic but minimizes deprotonation of the less acidic mono-Cbz product.[3][8] A pH range of 8-10 is often recommended.[9]
-
Organic Bases: If using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), use it primarily as an acid scavenger (at least 1 equivalent). DIPEA is often preferred due to its steric hindrance, which can reduce its ability to deprotonate the mono-Cbz product.[5]
-
-
Lower the Reaction Temperature: Perform the addition of Cbz-Cl at 0 °C.[2][3] This slows down both the desired and undesired reactions, but the activation energy for the second protection is generally higher, meaning the rate of di-protection is reduced more significantly at lower temperatures.
-
Slow, Controlled Addition: Add the Cbz-Cl reagent dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more nucleophilic primary amine over the mono-protected intermediate.
Below is a diagram illustrating the kinetic and thermodynamic factors at play.
Caption: Control strategies to favor mono-protection over di-protection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Cbz protection and why does di-protection occur?
The reaction proceeds via nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of Cbz-Cl. The resulting tetrahedral intermediate collapses, expelling a chloride ion.[3][4] A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[10]
Di-protection occurs because the product of the first reaction, a secondary carbamate (R-NH-Cbz), still possesses a proton on the nitrogen. Although the electron-withdrawing nature of the Cbz group reduces the nitrogen's nucleophilicity, it can still be deprotonated by a base to form an amide anion, which is a potent nucleophile that can react with a second molecule of Cbz-Cl.
Q2: Are there alternative reagents to Cbz-Cl that might offer better selectivity?
Yes, while Cbz-Cl is the most common reagent, activated carbonates can sometimes offer improved handling or selectivity depending on the substrate. Reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) are solids and can be less aggressive acylating agents, potentially reducing the formation of di-protected byproducts.[9] However, for most primary amines, careful control of reaction conditions with Cbz-Cl is sufficient and more cost-effective.
Q3: Can the solvent choice influence the outcome of the reaction?
Absolutely. The choice of solvent is critical, especially when using Schotten-Baumann conditions. A biphasic system, such as THF/water or dioxane/water, is common.[3][6] The organic solvent dissolves the Cbz-Cl and the amine starting material, while the aqueous phase contains the inorganic base (e.g., NaHCO₃). This setup facilitates the reaction at the interface while the base remains in the aqueous phase to neutralize the HCl. Interestingly, some studies have shown that running the reaction in water alone can be highly efficient and chemoselective for mono-protection, offering a green chemistry alternative.[11][12][13]
Q4: My starting material is an amino acid. Are there special considerations?
Yes. When protecting amino acids, the primary concern, besides di-protection, is racemization of the chiral center.[9][14] This is more likely to occur under strongly basic conditions. Therefore, using a weaker base like sodium bicarbonate (NaHCO₃) and maintaining a low temperature (0 °C) is crucial.[9][14] The Schotten-Baumann conditions are particularly well-suited for amino acid protection.
Protocols for Selective Mono-Cbz Protection
The following protocols are designed to maximize the yield of the mono-protected product.
Protocol 1: Standard Schotten-Baumann Conditions
This is the most reliable method for preventing di-protection of primary amines and amino acids.
Materials:
-
Primary amine or amino acid (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.05–1.1 eq)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Solvent system: Tetrahydrofuran (THF) and Water (e.g., 2:1 or 1:1 v/v)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Dissolve the primary amine (1.0 eq) in the THF/water solvent mixture.
-
Add the sodium bicarbonate (2.0-3.0 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice-water bath.
-
While stirring vigorously, add the benzyl chloroformate (1.05–1.1 eq) dropwise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting amine.[2]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-Cbz-protected amine.
-
Purify the product by silica gel column chromatography if necessary.
Troubleshooting Workflow
Use this workflow if you are still observing di-protection or other side reactions.
Caption: A step-by-step troubleshooting workflow for di-protection.
Summary of Key Parameters for Mono-Protection
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Cbz-Cl) | 1.05–1.1 equivalents | Limits excess reagent available for the second reaction.[5] |
| Temperature | 0 °C for addition | Reduces the rate of the less favorable di-protection reaction.[2][3] |
| Base | NaHCO₃ or Na₂CO₃ | Maintains optimal pH (8-10) to neutralize HCl without excessively deprotonating the product.[9] |
| Solvent | Biphasic (e.g., THF/H₂O) | Facilitates reaction and separation of base/acid byproduct.[3] |
| Reagent Addition | Slow, dropwise | Keeps instantaneous [Cbz-Cl] low, favoring reaction with the more nucleophilic primary amine. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. reddit.com [reddit.com]
- 11. ijacskros.com [ijacskros.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
N-(2-Chlorobenzyloxycarbonyloxy)succinimide degradation and impurity profiling
Welcome to the technical support center for N-(2-Chlorobenzyloxycarbonyloxy)succinimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation and impurity profile of this reagent. As Senior Application Scientists, we have compiled this information to ensure the scientific integrity and success of your experiments.
I. Understanding the Stability of this compound
This compound, also known as 2-Chlorobenzyl succinimidyl carbonate, is a valuable reagent for introducing the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group onto primary amines. However, its reactivity also makes it susceptible to degradation, primarily through hydrolysis. Understanding the degradation pathways is crucial for proper handling, storage, and troubleshooting unexpected experimental outcomes.
Core Degradation Pathway: Hydrolysis
The primary route of degradation for this compound is hydrolysis, which can occur at two main sites on the molecule. This process is significantly accelerated by the presence of moisture and is pH-dependent.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound.
FAQ 1: My reaction yield is lower than expected. What could be the cause?
Low reaction yields are often attributed to the degradation of the this compound reagent.
-
Moisture Contamination: The most common culprit is the presence of water in your reaction solvent or on your glassware. The succinimidyl carbonate group is highly susceptible to hydrolysis, which competes with the desired reaction with your amine.
-
pH of the Reaction: The rate of hydrolysis of the succinimidyl ester increases significantly at higher pH. While a basic environment is often necessary to deprotonate the amine for reaction, excessively high pH will rapidly degrade the reagent.
-
Improper Storage: Storing the reagent improperly can lead to gradual degradation over time. It should be stored in a tightly sealed container, in a desiccator, at a low temperature (2-8°C is recommended) to minimize exposure to atmospheric moisture.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly opened, anhydrous solvents. Dry all glassware thoroughly in an oven before use.
-
Optimize Reaction pH: Maintain the reaction pH in the optimal range for aminolysis while minimizing hydrolysis. This is typically between pH 7.2 and 8.5.
-
Reagent Quality Check: If you suspect the reagent has degraded, you can perform a purity analysis using the HPLC method outlined in the "Experimental Protocols" section.
FAQ 2: I see an unexpected peak in my HPLC analysis of the crude reaction mixture. What could it be?
Unexpected peaks are often due to impurities in the starting material or degradation products formed during the reaction.
-
N-Hydroxysuccinimide (NHS): This is a common byproduct of both the desired reaction and the hydrolysis of the succinimidyl ester.
-
2-Chlorobenzyl Alcohol: This can be formed from the hydrolysis of the 2-chlorobenzyloxycarbonyl group.
-
Ring-Opened Succinimide: The succinimide ring itself can undergo hydrolysis, especially under basic conditions, leading to a ring-opened species.
-
Process-Related Impurities: The synthesis of this compound may result in residual starting materials or byproducts. A common synthesis involves the reaction of 2-chlorobenzyl alcohol with phosgene to form 2-chlorobenzyl chloroformate, which is then reacted with N-hydroxysuccinimide.[2] Potential impurities from this process include unreacted 2-chlorobenzyl alcohol and N-hydroxysuccinimide.
Troubleshooting Steps:
-
Characterize the Impurity: If possible, use mass spectrometry (MS) to determine the molecular weight of the impurity. This can help in its identification.
-
Perform Forced Degradation Studies: Subjecting a sample of the reagent to controlled stress conditions (as described in the "Experimental Protocols" section) can help to intentionally generate degradation products, which can then be compared to the unknown peak in your reaction mixture.
FAQ 3: How can I confirm the identity and purity of my this compound reagent?
A combination of analytical techniques can be used to assess the quality of your reagent.
-
HPLC: A reversed-phase HPLC method can be used to determine the purity of the reagent and to detect the presence of impurities.
-
¹H NMR: Proton NMR spectroscopy can confirm the chemical structure of the compound.
-
FTIR: Fourier-transform infrared spectroscopy can identify the characteristic functional groups present in the molecule.
Detailed protocols for these analytical methods are provided in the "Experimental Protocols" section.
III. Degradation Pathways and Impurity Profile
The following diagram illustrates the primary degradation pathways of this compound.
References
Impact of reaction temperature on N-(2-Chlorobenzyloxycarbonyloxy)succinimide stability
Welcome to the technical support center for N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Cbz-OSu). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reagent. My aim is to equip you with the necessary knowledge to ensure the stability and optimal performance of Cbz-OSu in your critical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Cbz-OSu?
For long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and light.[1] For solutions of Cbz-OSu in anhydrous solvents such as DMF or DMSO, it is recommended to store them at -20°C or -80°C.[2]
Q2: My reaction with Cbz-OSu is giving low yields. Could the reaction temperature be the issue?
Yes, the reaction temperature is a critical parameter. While elevated temperatures can increase the rate of the desired reaction with amines (aminolysis), they also significantly accelerate the rate of hydrolysis, a competing side reaction where Cbz-OSu reacts with any trace moisture.[3][4] This hydrolysis leads to the formation of an inactive carboxylic acid and N-hydroxysuccinimide (NHS), thereby reducing the yield of your desired product.[5] For most applications, reactions are best carried out at room temperature or below (e.g., 4°C) to minimize hydrolysis.[3]
Q3: I suspect my Cbz-OSu has degraded. How can I tell?
Degradation of Cbz-OSu, primarily through hydrolysis, will result in the formation of 2-chlorobenzyloxycarboxylic acid and N-hydroxysuccinimide. A common indicator of degradation is a lower than expected yield in your reaction. You may also observe a change in the physical appearance of the solid reagent. To confirm degradation, you can analyze a small sample by techniques such as HPLC, which should show the presence of the parent compound and its degradation products.
Q4: What is the melting point of Cbz-OSu and why is it important?
The melting point of this compound is in the range of 101-105°C.[6] The melting point is a key physical property that can be an indicator of purity. A broad melting range or a melting point significantly lower than the specified range may suggest the presence of impurities or degradation products. It is crucial to avoid heating the reagent close to its melting point, as this will likely lead to rapid decomposition.
Troubleshooting Guide: Impact of Temperature on Cbz-OSu Stability
This guide will help you diagnose and resolve issues related to the thermal stability of Cbz-OSu in your experiments.
Issue 1: Low Yield of Desired Product
-
Symptom: The yield of your amine-acylated product is consistently lower than expected.
-
Potential Cause: The reaction temperature is too high, leading to significant hydrolysis of the Cbz-OSu.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If your protocol uses elevated temperatures, try running the reaction at room temperature or 4°C. The reaction may require a longer time to reach completion at a lower temperature, but the reduction in hydrolysis will likely improve the overall yield.
-
Ensure Anhydrous Conditions: Moisture is the primary cause of hydrolysis. Ensure that all your solvents and reagents are anhydrous. Use freshly opened anhydrous solvents or properly dried solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Time: At a lower temperature, the reaction will be slower. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS) to determine the optimal reaction time for maximum conversion without significant degradation.
-
Issue 2: Inconsistent Reaction Results
-
Symptom: You are observing significant variability in yield and purity between different batches of the same reaction.
-
Potential Cause: Inconsistent temperature control during the reaction setup or storage of the Cbz-OSu reagent.
-
Troubleshooting Steps:
-
Standardize Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an ice bath) to maintain a consistent temperature throughout the reaction.
-
Verify Reagent Storage: Ensure that the solid Cbz-OSu is stored correctly at 2-8°C and that solutions are stored at -20°C or below.[1][2] Allow the reagent to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.[2]
-
Aliquot the Reagent: To avoid repeated warming and cooling of the entire stock of Cbz-OSu, consider aliquoting it into smaller, single-use portions.[2]
-
Experimental Protocols
Protocol 1: General Procedure for Amine Acylation with Cbz-OSu at Room Temperature
-
Dissolve the amine-containing substrate in a suitable anhydrous solvent (e.g., DMF, DCM, or acetonitrile) under an inert atmosphere.
-
Add the desired stoichiometric equivalent of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) if the amine is in its salt form.
-
In a separate flask, dissolve 1.1 to 1.5 equivalents of this compound in the same anhydrous solvent.
-
Slowly add the Cbz-OSu solution to the amine solution at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., a small amount of water or an amine-containing scavenger resin).
-
Proceed with the workup and purification of the desired product.
Data Summary
| Parameter | Value | Source |
| Melting Point | 101-105 °C | [6] |
| Recommended Storage (Solid) | 2-8 °C | [1] |
| Recommended Storage (Solution) | -20 °C to -80 °C (in anhydrous solvent) | [2] |
Visualizing the Impact of Temperature
The following diagram illustrates the competing reaction pathways for Cbz-OSu and how temperature influences the outcome.
Caption: Competing reaction pathways for Cbz-OSu.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
Technical Support Center: HPLC Analysis of N-(2-Chlorobenzyloxycarbonyloxy)succinimide Reactions
As a Senior Application Scientist, this guide is designed to provide you with a comprehensive technical resource for monitoring reactions involving N-(2-Chlorobenzyloxycarbonyloxy)succinimide. We will move beyond simple procedural steps to explore the underlying chemistry and chromatographic principles, enabling you to not only execute methods but also to intelligently troubleshoot the complex issues that can arise during analysis.
Section 1: Understanding the Chemical Landscape
To effectively monitor a reaction, one must first understand the key players: the reactants, products, and potential byproducts. This compound is a reagent primarily used to install the 2-chlorobenzyloxycarbonyl (2-Cl-Z or Z(2-Cl)) protecting group onto primary and secondary amines, or as a capping agent in solid-phase peptide synthesis.[1] The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon, displacing the N-hydroxysuccinimide (NHS) leaving group.
The primary analytical challenge lies in the significant polarity difference between the starting material, the typically less polar product, and the very polar NHS byproduct.[2]
Key Reaction Components
| Compound | Structure | Key Properties & HPLC Considerations |
| N-(2-Chlorobenzyloxy-carbonyloxy)succinimide | C12H10ClNO5[3] | Starting Material: Moderately hydrophobic. Well-retained on C18 columns. |
| Amine Substrate (R-NH₂) | Varies | Starting Material: Polarity varies greatly depending on the 'R' group. |
| 2-Cl-Z Protected Product | Varies | Product: Typically more hydrophobic than the amine substrate. Elutes later in a reversed-phase gradient. |
| N-Hydroxysuccinimide (NHS) | C4H5NO3 | Byproduct: Very polar (logP ≈ -0.99).[2] Prone to poor retention on C18 columns, often eluting near the void volume.[2] Hydrolysis of the NHS ester starting material is a common reason for its presence.[4][5] |
| 2-Chlorobenzyl Alcohol | C7H7ClO | Potential Side Product: Formed from the hydrolysis of the starting material. Moderately polar. |
dot graph reaction_overview { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes reagent [label="N-(2-Chlorobenzyloxy-\ncarbonyloxy)succinimide", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; amine [label="Amine Substrate\n(R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; product [label="Protected Product\n(2-Cl-Z-NH-R)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,0.75!"]; nhs [label="N-Hydroxysuccinimide\n(NHS Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-0.75!"];
// Edges reagent -> product [label="+", len=2.5]; amine -> product [len=2.5]; reagent -> nhs [style=dashed, color="#5F6368", label="releases", len=2.5]; } fahrt Caption: General reaction scheme for amine protection.
Section 2: Foundational HPLC Protocol for Reaction Monitoring
This protocol provides a robust starting point for monitoring the reaction progress. It is designed for a standard High-Performance Liquid Chromatography (HPLC) system with UV detection and is based on reversed-phase principles, which separate molecules based on hydrophobicity.[6]
Step-by-Step Methodology
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Rationale: Acetonitrile is a common organic solvent with a low UV cutoff and is miscible with water.[7] TFA is an ion-pairing agent that sharpens peaks for acidic and basic analytes and maintains a low pH to ensure consistent analyte ionization.[6]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: A controlled temperature ensures retention time stability, as temperature fluctuations can cause drift.[8]
-
Detection Wavelength: 220 nm and 260 nm.
-
Rationale: 220 nm allows for general detection of peptide bonds and other chromophores. The 2-chlorobenzyl group provides strong absorbance around 260 nm, offering specificity for the starting material and product, while NHS also has a characteristic absorbance at this wavelength.[4]
-
Injection Volume: 5-10 µL
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Rationale: Diluting in the mobile phase prevents peak distortion caused by solvent incompatibility.[9] Filtering removes particulates that can clog the column and increase system pressure.[10]
-
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the HPLC analysis of these reactions. The "rule of one" is paramount in troubleshooting: never change more than one parameter at a time.[9]
Q1: My retention times are shifting from one injection to the next. What's the cause?
A1: Retention time instability is a frequent issue. The most common causes are:
-
Poor Column Equilibration: The column may not have had enough time to return to the initial mobile phase conditions between runs. Solution: Extend the re-equilibration time at the end of your gradient (e.g., from 5 minutes to 10 minutes).[8]
-
Mobile Phase Composition Change: The mobile phase may be evaporating, especially the more volatile organic component, or it may have been prepared inconsistently. Solution: Always prepare fresh mobile phase daily and keep solvent bottles capped.[8][10]
-
Temperature Fluctuations: An unstable column temperature will directly impact retention. Solution: Use a column oven to maintain a constant temperature.[8][11]
-
Pump or Flow Rate Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Solution: Degas your mobile phases thoroughly. If the problem persists, purge the pump and check the pump seals and valves for wear.[8][9]
Q2: I can't see a peak for the N-hydroxysuccinimide (NHS) byproduct, or it's a very broad, poorly shaped peak at the beginning of the chromatogram. Why?
A2: This is a classic challenge related to the high polarity of NHS.
-
Cause: NHS has a very low logP value, meaning it has little affinity for the non-polar C18 stationary phase.[2] Under standard reversed-phase conditions, it may not be retained at all and will elute with the solvent front (the "void volume").
-
Solutions:
-
Modify Your Gradient: Start with 100% aqueous mobile phase (0% B) for the first 1-2 minutes to maximize the potential for retention.
-
Consider an Alternative Stationary Phase: For accurate quantification of NHS, a more polar column may be necessary. An aqueous C18 column or a switch to Hydrophilic Interaction Chromatography (HILIC) would be the next logical step. HILIC is specifically designed to retain very polar compounds.[4][12][13]
-
Q3: My main product peak is tailing significantly. How can I improve the peak shape?
A3: Peak tailing is often caused by unwanted secondary interactions between your analyte and the stationary phase.
-
Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with basic functional groups (like amines) on your analyte, causing tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% TFA). The low pH protonates the basic sites on your analyte and suppresses the ionization of the silanol groups, minimizing this secondary interaction.
-
Cause 2: Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase itself may be degrading.
-
Solution: First, try cleaning the column with a strong solvent wash (e.g., flush with 100% Acetonitrile, then Isopropanol).[11][10] If peak shape does not improve, the column may be at the end of its life and require replacement. Using a guard column can help extend the life of your analytical column.[14]
Q4: I've started my run and the system pressure is extremely high. What should I do?
A4: High backpressure indicates a blockage in the system. Do not exceed the column's pressure limit.
-
Systematic Diagnosis: The key is to isolate the source of the blockage by sequentially removing components from the flow path.
-
Disconnect the Column: Disconnect the tubing from the column inlet. Run the pump at a low flow rate. If the pressure returns to normal, the blockage is in the column.
-
Column Blockage: This is often due to a clogged inlet frit from unfiltered samples. Solution: Try back-flushing the column (reversing the flow direction) at a low flow rate directly to waste. If this doesn't work, the column may need to be replaced.[11]
-
System Blockage: If the pressure is still high after removing the column, the blockage is upstream (e.g., in the injector, tubing, or guard column). Systematically check each fitting and tube.
-
dot graph troubleshooting_flow { rankdir=TB; node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", fontname="Arial"]; node_action [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; node_ok [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", fontname="Arial"];
} fahrt Caption: Systematic workflow for diagnosing high HPLC pressure.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. labcompare.com [labcompare.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Amine Protection: N-(2-Chlorobenzyloxycarbonyloxy)succinimide vs. Fmoc-OSu
In the nuanced field of organic synthesis, particularly in the development of peptides and complex pharmaceuticals, the strategic masking and unmasking of reactive functional groups is paramount. The choice of an amine protecting group can dictate the success of a multi-step synthesis, influencing yield, purity, and the viability of the overall synthetic route. This guide offers an in-depth, objective comparison between two widely used N-hydroxysuccinimide (NHS) activated reagents for amine protection: N-(2-Chlorobenzyloxycarbonyloxy)succinimide, which installs the 2-Chloro-Cbz (2-Cl-Z) group, and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which installs the ubiquitous Fmoc group.
The Principle of Orthogonality: A Chemist's Strategic Imperative
Before delving into the specifics of each reagent, it is crucial to understand the concept of orthogonality . In the context of protecting groups, orthogonality refers to the ability to remove one type of protecting group in the presence of another, using distinct and non-interfering reaction conditions.[1][2][3] This principle is the cornerstone of complex molecular assembly, allowing for the selective deprotection of specific sites while others remain masked. The fundamental difference in the cleavage mechanisms of the 2-Cl-Z and Fmoc groups is the primary basis of their orthogonality and dictates their strategic applications.[1][4]
Mechanism of Action and Deprotection Strategies
The choice between 2-Cl-Z-OSu and Fmoc-OSu is fundamentally a choice between their respective cleavage conditions. Both reagents react readily with primary and secondary amines via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon and displaces the stable N-hydroxysuccinimide leaving group to form a stable carbamate.[5][6] The key distinction lies in how these carbamates are subsequently cleaved.
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Protection: Fmoc-OSu reacts with amines, typically under mild basic conditions, to form an Fmoc-protected amine.[7][8]
-
Deprotection: The Fmoc group is renowned for its lability to mild bases.[8][9] Deprotection is typically achieved using a solution of a secondary amine, such as 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[8][10] The mechanism proceeds via a base-catalyzed β-elimination (E1cB mechanism).[5][11] The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine after decarboxylation of the resulting carbamic acid.[12]
This compound (2-Cl-Z-OSu)
-
Protection: This reagent installs the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, a derivative of the classical benzyloxycarbonyl (Cbz or Z) group. The reaction proceeds similarly to Fmoc-OSu.
-
Deprotection: The Cbz group, and its chlorinated analogue, are cleaved under completely different, non-basic conditions. The primary method is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[1][13][14] This process reduces the benzylic C-O bond, releasing toluene (or 2-chlorotoluene), carbon dioxide, and the free amine.[13] Alternatively, strong acidic conditions (e.g., HBr in acetic acid) can also be used for cleavage, though this is less common for 2-Cl-Z.[15] The 2-chloro substituent on the benzyl ring makes the group more labile to acidolysis compared to the standard Cbz group.
The distinct cleavage pathways for these two protecting groups are visualized below.
Caption: Protection and Deprotection Pathways.
Head-to-Head Performance Comparison
The choice between these reagents is rarely arbitrary and is dictated by the specific demands of the synthetic strategy.
| Feature | This compound (2-Cl-Z-OSu) | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Protecting Group | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acid (e.g., HBr/AcOH).[13][14] | Mild Base (e.g., 20% Piperidine in DMF).[5][8] |
| Mechanism of Cleavage | Reductive cleavage of benzylic C-O bond / Acidolysis.[13] | Base-induced β-elimination (E1cB).[11][12] |
| Orthogonal To | Base-labile groups (Fmoc), most mild acid-labile groups (Boc).[1][4] | Acid-labile groups (Boc, Trt), Hydrogenolysis-labile groups (Cbz, Bn).[1][16] |
| UV Monitoring | No | Yes (Strong chromophore allows for real-time monitoring of deprotection).[17][18] |
| Primary Application | Solution-phase synthesis, protection of side chains (e.g., Lysine in Boc-SPPS).[15] | Solid-Phase Peptide Synthesis (SPPS) for Nα-amino protection.[8][19] |
| Stability | Stable to mild bases (e.g., piperidine) and mild acids (e.g., TFA used for Boc removal).[1][20] | Stable to acids (TFA, HF) and catalytic hydrogenolysis.[5][19] |
| Key Advantage | Robust stability to a wide range of reagents not involving hydrogenolysis or strong acid. | Mild, rapid deprotection; enables UV monitoring of reaction progress.[8][17] |
| Key Limitation | Incompatible with substrates containing other reducible groups (e.g., alkynes, alkenes, some aryl halides) or catalyst poisons (e.g., thiols).[21] | Base-lability can be a limitation in the presence of other base-sensitive functionalities. |
Key Strategic Considerations
Solid-Phase Peptide Synthesis (SPPS)
For modern SPPS, Fmoc-OSu is the undisputed reagent of choice for the temporary protection of the Nα-amino group.[16][22] The Fmoc/tBu strategy relies on the base-lability of the Fmoc group for iterative deprotection of the N-terminus, while acid-labile groups (like tert-butyl, tBu, or Trityl, Trt) are used for "permanent" side-chain protection.[15][16] These side-chain groups remain intact during the piperidine treatment but are removed in the final step with strong acid (e.g., trifluoroacetic acid, TFA).[16]
A significant advantage of the Fmoc group in automated SPPS is the ability to monitor the deprotection step in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released.[17][18][23] This allows for precise tracking of reaction completion and troubleshooting of difficult sequences.[17][24]
Conversely, the 2-Cl-Z group is generally incompatible with the standard SPPS workflow for Nα-protection due to the harsh conditions required for its removal. However, it finds use in protecting the ε-amino group of Lysine in the older Boc-based SPPS strategy, as it is stable to the repetitive TFA treatments used for Boc removal.[15]
Solution-Phase Synthesis
In solution-phase synthesis, the choice is more nuanced. The robustness of the Cbz/2-Cl-Z group towards a wide range of reagents makes it highly valuable.[20][25] It is stable to both the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, making it an excellent orthogonal partner in complex syntheses.[1][4] However, its reliance on catalytic hydrogenolysis for removal is a major drawback if the substrate contains other reducible functional groups or functional groups that can poison the palladium catalyst.[21]
Experimental Protocols
The following are generalized, representative protocols for the protection of an amino acid using each reagent.
Protocol 1: General Procedure for N-Fmoc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1.0 equiv.) in a 2:1 mixture of THF and saturated aqueous sodium bicarbonate solution.[5]
-
Reagent Addition: Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv.) to the stirred solution.[5]
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and adjust the pH to ~9 with additional sodium bicarbonate solution. Wash the aqueous phase with diethyl ether (3x) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide.[5]
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.[5]
-
Extraction & Purification: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Fmoc protected amino acid.[26]
Protocol 2: General Procedure for N-2-Cl-Z Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equiv.) in a suitable solvent such as a 1:1 mixture of THF and water. Add a base such as sodium bicarbonate (2.0 equiv.).[27][28]
-
Reagent Addition: Add this compound (1.0 - 1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.
-
Work-up & Extraction: Dilute the reaction mixture with water and extract with an appropriate organic solvent like ethyl acetate.[27]
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by silica gel column chromatography if necessary.
Decision-Making Workflow
To assist in reagent selection, the following decision tree highlights the key strategic questions a researcher must consider.
Caption: Decision tree for selecting an amine protecting reagent.
Conclusion
Both this compound and Fmoc-OSu are highly effective and reliable reagents for the introduction of crucial amine protecting groups. The choice between them is not a matter of superiority, but of strategic compatibility with the overall synthetic plan.
Fmoc-OSu is the cornerstone of modern Fmoc/tBu solid-phase peptide synthesis, prized for its mild, base-labile deprotection and the unique advantage of UV-monitoring.
This compound offers a robust, stable protecting group ideal for solution-phase synthesis where orthogonality to both acid- and base-labile groups is required. Its primary limitation is the reliance on catalytic hydrogenolysis for removal, which restricts its use in molecules containing other reducible functionalities.
Ultimately, a thorough understanding of the distinct chemical properties and orthogonal relationships of the 2-Cl-Z and Fmoc groups empowers the researcher to design more elegant, efficient, and successful synthetic routes for the creation of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. researchgate.net [researchgate.net]
- 19. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]
- 20. ijacskros.com [ijacskros.com]
- 21. scientificupdate.com [scientificupdate.com]
- 22. peptide.com [peptide.com]
- 23. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 24. rsc.org [rsc.org]
- 25. Cbz-Protected Amino Groups [organic-chemistry.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. scribd.com [scribd.com]
A Comparative Guide to Capping Agents in Solid-Phase Peptide Synthesis: N-(2-Chlorobenzyloxycarbonyloxy)succinimide vs. Acetic Anhydride
In the intricate process of solid-phase peptide synthesis (SPPS), the pursuit of purity is paramount. Each coupling step, while optimized for efficiency, is rarely perfect. The persistence of unreacted amino groups on the growing peptide chain can lead to the formation of deletion sequences, which are notoriously difficult to separate from the target peptide.[1][2] The strategic termination of these unreacted chains, a process known as "capping," is therefore a critical determinant of the final product's quality.[1][3]
For decades, acetic anhydride has been the workhorse for this task.[1] However, the increasing complexity of synthetic targets, including long and aggregation-prone peptides, necessitates a re-evaluation of this conventional approach. This guide provides an in-depth comparison of the traditional acetic anhydride capping method with a more advanced alternative: N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Z(2-Cl)-OSu). We will delve into the mechanistic underpinnings, present supporting data, and offer practical protocols to guide researchers in making an informed choice for their specific synthetic challenges.
The Imperative of Capping: A Foundational Principle in SPPS
The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[4] In an ideal scenario, every amino group on the resin-bound peptide would react with the incoming activated amino acid. In reality, steric hindrance, secondary structure formation, or suboptimal reaction kinetics can prevent 100% coupling efficiency.[5]
If left unaddressed, these free amino groups will react in the subsequent coupling cycle, leading to a peptide that is missing one or more amino acids—a deletion sequence.[6] These impurities often co-elute with the desired peptide during purification, significantly complicating downstream applications.[7]
The capping step intentionally terminates these unreacted chains by acylating the free amino group, rendering it incapable of further reaction.[1][8] This ensures that only the correct, full-length peptides are synthesized.
Acetic Anhydride: The Established Standard
Acetic anhydride is a highly reactive and cost-effective reagent that has long been the standard choice for capping in SPPS.[1] It rapidly and efficiently acetylates free primary and secondary amines in the presence of a base such as pyridine or N,N-diisopropylethylamine (DIPEA).[9][10]
The Mechanism of Acetic Anhydride Capping
The reaction involves the nucleophilic attack of the free amino group on one of the carbonyl carbons of acetic anhydride. A base is required to neutralize the resulting acetic acid byproduct and to deprotonate the amine, increasing its nucleophilicity.
Caption: General reaction scheme for acetic anhydride capping.
Limitations and Side Reactions
Despite its widespread use, acetic anhydride is not without its drawbacks. Its high reactivity can be indiscriminate, and several side reactions have been reported:
-
Modification of Sensitive Residues: The aggressive nature of acetic anhydride can lead to the acetylation of nucleophilic side chains, such as the hydroxyl groups of serine and threonine, if they are not adequately protected.
-
Premature Fmoc-Group Cleavage: It has been observed that the basic conditions required for acetic anhydride capping can cause partial cleavage of the N-terminal Fmoc protecting group, particularly after the coupling of certain amino acids.[11] This leads to the formation of (n+1) addition products, further complicating the impurity profile.
-
Guanine Modification in Oligonucleotide Synthesis: While not directly related to peptide synthesis, studies on oligonucleotide synthesis have shown that acetic anhydride can cause the formation of N2-acetyl-2,6-diaminopurine derivatives from guanine residues.[12] This highlights the potential for analogous side reactions with sensitive amino acid residues in peptides.
This compound (Z(2-Cl)-OSu): A Superior Alternative for Demanding Syntheses
This compound, also known as Z(2-Cl)-OSu or 2-Cl-Z-OSu, has emerged as a highly effective capping agent that overcomes many of the limitations of acetic anhydride.[6][7] It introduces the 2-chlorobenzyloxycarbonyl (2-ClZ) group onto unreacted amino termini.[6]
The Mechanism of Z(2-Cl)-OSu Capping
Z(2-Cl)-OSu is an activated N-hydroxysuccinimide (NHS) ester. The free amino group of the unreacted peptide chain attacks the carbonyl carbon of the reagent, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide.
Caption: Capping mechanism of Z(2-Cl)-OSu.
Head-to-Head Comparison: Z(2-Cl)-OSu vs. Acetic Anhydride
| Feature | Acetic Anhydride | This compound (Z(2-Cl)-OSu) |
| Capping Group | Acetyl (Ac) | 2-Chlorobenzyloxycarbonyl (2-ClZ) |
| Reactivity | Very High | High, but more selective |
| Orthogonality | Not fully orthogonal; can cause Fmoc deprotection[11] | Fully orthogonal to both Fmoc and Boc chemistries[6][13] |
| Reaction Speed | Fast (typically 10-30 minutes)[9] | Very Fast (as little as 5 minutes)[6][7] |
| Side Reactions | Potential for side-chain acetylation and Fmoc cleavage[11] | Minimal side reactions reported |
| Handling | Liquid, corrosive, moisture-sensitive | Solid, more stable for storage and handling[7] |
| Application | General-purpose capping | Ideal for complex, long, or sensitive peptides; automated synthesis[7][13] |
The Orthogonality Advantage of Z(2-Cl)-OSu
The most significant advantage of Z(2-Cl)-OSu lies in the chemical stability of the 2-ClZ capping group.[6] This group is resistant to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid).[6][13] This orthogonality is crucial in several scenarios:
-
Complex Peptide Synthesis: For long or aggregation-prone sequences where capping efficiency is critical at every step, the mild and specific nature of Z(2-Cl)-OSu minimizes the risk of cumulative side reactions.
-
Synthesis of Modified Peptides: When synthesizing peptides with post-translational modifications or other chemical labels, the orthogonal nature of the 2-ClZ group ensures that it remains intact during subsequent synthetic manipulations.[13]
-
Fragment Condensation: In strategies involving the coupling of protected peptide fragments, the stability of the 2-ClZ cap prevents unintended reactions.
Experimental evidence has demonstrated the effectiveness of a 5-minute capping cycle with Z(2-Cl)-OSu in the successful synthesis of peptides up to 101 residues in length, using both Fmoc and Boc chemistries.[7] This rapid and efficient capping is particularly advantageous for automated peptide synthesizers, where cycle times are a critical factor.[6]
Experimental Protocols
Protocol 1: Standard Acetic Anhydride Capping
-
Resin Preparation: Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual reagents.[1]
-
Capping Solution Preparation: Prepare the capping solution fresh. A common formulation is a mixture of acetic anhydride and a base (such as pyridine or DIPEA) in DMF. A typical ratio is acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).[9][10]
-
Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution within the reaction vessel.[1]
-
Reaction Time: Gently agitate the mixture for 10-30 minutes at room temperature.[9]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove residual capping reagents and byproducts.[1]
-
Verification (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, the capping step can be repeated.[9]
Protocol 2: High-Efficiency Capping with Z(2-Cl)-OSu
-
Resin Preparation: After the coupling step, wash the peptide-resin with DMF (3-5 times).
-
Capping Solution Preparation: Prepare a solution of Z(2-Cl)-OSu in DMF. A typical concentration is 0.1-0.2 M.
-
Capping Reaction: Add the Z(2-Cl)-OSu solution to the washed peptide-resin.
-
Reaction Time: Agitate the mixture for 5-15 minutes at room temperature. A 5-minute reaction time has been shown to be effective.[7]
-
Post-Capping Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).
-
Verification (Optional): A Kaiser test can be performed to confirm complete capping.
Conclusion and Recommendations
While acetic anhydride remains a viable and cost-effective capping agent for the synthesis of simple peptides, its limitations become more apparent as the complexity of the target molecule increases. The potential for side reactions and the lack of true orthogonality can compromise the purity of the final product.
For researchers and drug development professionals working on challenging syntheses, this compound (Z(2-Cl)-OSu) offers a clear advantage. Its high efficiency, rapid reaction kinetics, and, most importantly, the orthogonal stability of the 2-ClZ capping group, make it the superior choice for:
-
Long peptide sequences (>30 amino acids)
-
Aggregation-prone sequences
-
Peptides containing sensitive residues
-
Syntheses requiring post-translational modifications or other on-resin manipulations
-
High-throughput and automated peptide synthesis
By selecting the appropriate capping agent for the specific synthetic challenge, researchers can significantly enhance the purity and quality of their synthesized peptides, ultimately leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. m.youtube.com [m.youtube.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
Orthogonality in Focus: A Comparative Guide to the 2-ClZ Group versus Boc and Fmoc Protecting Groups
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the strategic selection of protecting groups is paramount. This guide provides an in-depth technical comparison of the 2-chlorobenzyloxycarbonyl (2-ClZ) protecting group against the widely utilized tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. By examining their orthogonality, stability, and deprotection mechanisms, this document serves as a comprehensive resource for making informed decisions in the synthesis of complex molecules, particularly peptides.
The principle of orthogonality is the cornerstone of modern multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[1] This enables the precise and efficient construction of intricate molecular architectures. The Boc and Fmoc groups represent two of the most established orthogonal strategies in solid-phase peptide synthesis (SPPS).[2] The Boc group is characteristically acid-labile, while the Fmoc group is removed under basic conditions. The 2-ClZ group, a member of the benzyloxycarbonyl family, introduces a third dimension of orthogonality, primarily through its lability to hydrogenolysis and strong acids, while remaining stable to the conditions used for Boc and Fmoc removal.[3]
A Tale of Three Groups: Chemical Nature and Deprotection Mechanisms
The distinct chemical properties of Boc, Fmoc, and 2-ClZ dictate their unique applications and deprotection strategies.
The Boc Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is typically achieved with strong acids such as trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the subsequent release of the free amine after decarboxylation.
The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Deprotection is commonly carried out using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction initiated by the abstraction of an acidic proton on the fluorenyl ring system.
The 2-ClZ Group: The 2-chlorobenzyloxycarbonyl (2-ClZ) group is a halogenated derivative of the benzyloxycarbonyl (Z) group. Its primary cleavage methods are catalytic hydrogenolysis and treatment with strong acids like liquid hydrogen fluoride (HF).[4] The electron-withdrawing chlorine atom on the benzyl ring modifies its stability profile compared to the parent Z group.
Orthogonality in Practice: A Comparative Overview
The true utility of these protecting groups lies in their mutual orthogonality, which allows for their selective removal in a multi-step synthesis. The 2-ClZ group offers a distinct advantage by being stable to the reagents used for both Boc and Fmoc deprotection.
dot graph Orthogonal_Deprotection { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
} Caption: Orthogonality of Boc, Fmoc, and 2-ClZ protecting groups.
Quantitative Stability Data
While qualitative statements of stability are useful, quantitative data provides a more precise understanding of the orthogonality of these protecting groups. The following table summarizes the stability of each group under the typical deprotection conditions for the others. Note: Specific stability can be substrate-dependent, and the data presented represents typical observations.
| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups |
| Boc | 20-50% TFA in DCM | Fmoc: Stable 2-ClZ: Stable |
| Fmoc | 20% Piperidine in DMF | Boc: Stable 2-ClZ: Stable |
| 2-ClZ | H₂, Pd/C or HF | Boc: Labile to HF, Stable to H₂/Pd-C Fmoc: Stable to HF, Labile to some hydrogenolysis conditions |
Experimental Protocols
To provide practical guidance, detailed step-by-step methodologies for the deprotection of the 2-ClZ group are presented below.
Protocol 1: Catalytic Transfer Hydrogenolysis of a 2-ClZ Protected Amine
This method offers a mild and efficient way to remove the 2-ClZ group without the need for high-pressure hydrogen gas.[3]
Materials:
-
2-ClZ protected compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve the 2-ClZ protected compound in MeOH or DMF.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere. The amount of catalyst can range from 10% to 50% by weight relative to the substrate.
-
Add ammonium formate (typically 2-4 equivalents per protecting group).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
The crude product can be further purified by crystallization or chromatography as needed.
dot graph Hydrogenolysis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} Caption: Workflow for catalytic transfer hydrogenolysis of a 2-ClZ group.
Protocol 2: Strong Acid Cleavage of a 2-ClZ Protected Amine using HF
This method is commonly employed in the final deprotection step of Boc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin with 2-ClZ protected residues (e.g., Lys(2-Cl-Z))
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Dry ice/acetone bath
-
Diethyl ether (cold)
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger mixture (e.g., anisole/p-cresol).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours. The cleavage of peptides containing Arg(Tos) or Lys(2-Cl-Z) can be slow at lower temperatures.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation and wash with cold diethyl ether.
-
The crude peptide is then dried and can be purified by HPLC.
dot graph HF_Cleavage_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} Caption: Workflow for the HF cleavage of a 2-ClZ protected peptide.
Conclusion
The 2-ClZ protecting group serves as a valuable orthogonal partner to the widely used Boc and Fmoc groups in complex chemical synthesis. Its stability to both acidic and basic deprotection conditions, coupled with its selective removal via hydrogenolysis or strong acid cleavage, provides chemists with a powerful tool for the strategic unmasking of amine functionalities. The choice between catalytic hydrogenolysis and strong acid cleavage for 2-ClZ removal will depend on the overall synthetic strategy and the presence of other sensitive functional groups within the molecule. By understanding the distinct chemical properties and deprotection protocols of the 2-ClZ, Boc, and Fmoc groups, researchers can design more efficient and robust synthetic routes to access complex target molecules.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. peptide.com [peptide.com]
- 3. [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 4. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Synthesized with Z(2-Cl)-OSu
Introduction: The Pursuit of Purity in Peptide Synthesis
In the landscape of therapeutic and research peptide development, achieving the highest possible purity is not merely a goal, but a prerequisite for success. During Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of amino acids is the core process, yet its efficiency is rarely absolute. Incomplete coupling reactions leave unreacted N-terminal amines on the growing peptide chains. If left unaddressed, these amines will react in subsequent coupling cycles, leading to the generation of "deletion sequences"—impurities that are often challenging to separate from the target peptide and can compromise experimental results or biological activity.[1]
To mitigate this, a "capping" step is introduced to permanently block these unreacted amines. While acetic anhydride is a conventional capping agent, advanced strategies often require orthogonal protecting groups that offer greater stability and synthetic flexibility. This guide provides an in-depth comparison of peptides synthesized using N-(2-Chlorobenzyloxycarbonyloxy)succinimide, or Z(2-Cl)-OSu, a highly efficient capping agent, against traditional capping methods. We will explore the underlying chemistry, provide detailed experimental protocols, and delve into the specific signatures these modifications produce in mass spectrometry analysis.
The Orthogonal Advantage: Z(2-Cl)-OSu vs. Acetic Anhydride
The choice of a capping agent is intrinsically linked to the overall synthetic strategy. The ideal agent should react quickly and completely with unreacted amines without introducing side reactions or being cleaved during subsequent synthesis steps.
Acetic Anhydride: The traditional workhorse for capping, acetic anhydride acetylates free amines. This acetylation is robust and effective. However, the resulting acetyl cap is irreversible under standard SPPS conditions, offering no further avenue for selective chemical modification at that site.
Z(2-Cl)-OSu: This reagent introduces the 2-chlorobenzyloxycarbonyl (2-ClZ) group. The key advantage of the 2-ClZ group lies in its orthogonality .[2] It is exceptionally stable under the mild basic conditions used for Fmoc deprotection (e.g., piperidine) and the strong acidic conditions used for Boc deprotection and final cleavage (e.g., trifluoroacetic acid - TFA).[3] This stability ensures the cap remains intact throughout the synthesis. The 2-ClZ group can be selectively removed under specific, non-standard conditions (hydrogenolysis), opening up possibilities for late-stage, site-specific modifications of the peptide if desired.[1]
Performance Comparison at a Glance
| Feature | Z(2-Cl)-OSu Capping (2-ClZ group) | Acetic Anhydride Capping (Acetyl group) | Causality & Field Insights |
| Reaction Speed | High (Effective capping within 5 minutes)[3][4] | Moderate to High | The succinimide leaving group on Z(2-Cl)-OSu is optimized for rapid and efficient acylation of amines, making it ideal for automated synthesis workflows.[3] |
| Orthogonality | Yes. Stable to both Fmoc (base) and Boc (acid) deprotection conditions.[3] | No. The acetyl group is generally stable and not intended for removal. | Orthogonality provides significant strategic flexibility, allowing for complex synthetic designs where specific sites might need to be unmasked later. |
| Reversibility | Yes, via hydrogenolysis (e.g., H₂/Pd on carbon).[1] | No. | While typically used for permanent capping, the potential for removal allows for advanced synthetic routes not possible with acetylation. |
| Purity Enhancement | High. Prevents deletion sequences by efficiently blocking unreacted amines.[3] | High. Also prevents deletion sequences. | The primary goal of both is to simplify final purification by eliminating hard-to-remove (n-1) impurities. |
| Mass Spec Signature | Introduces a unique mass and a characteristic chlorine isotopic pattern. | Introduces a +42.01 Da mass shift. | The chlorine signature of the 2-ClZ group is a powerful diagnostic tool for confirming successful capping. |
Experimental Workflows & Protocols
A self-validating protocol ensures that each step can be analytically verified, providing confidence in the final product. Below is a workflow diagram and detailed protocols for peptide synthesis incorporating Z(2-Cl)-OSu capping and subsequent analysis.
References
A Comparative Guide to Peptide Purity Assessment Following N-(2-Chlorobenzyloxycarbonyloxy)succinimide Capping
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of therapeutic peptides, achieving the highest possible purity is not merely a goal, but a prerequisite for safety and efficacy. During solid-phase peptide synthesis (SPPS), incomplete coupling reactions can lead to the formation of deletion sequences—impurities that are often difficult to separate from the target peptide and can compromise biological activity. Capping, the process of blocking unreacted N-terminal amines, is a critical step to prevent the formation of these truncated impurities. This guide provides an in-depth technical comparison of N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Cbz-OSu) as a capping agent against other alternatives, supported by experimental protocols and data for assessing final peptide purity.
The Imperative of Capping in Solid-Phase Peptide Synthesis
The stepwise nature of SPPS, while efficient, is susceptible to cumulative error. Even with coupling efficiencies approaching 99%, the synthesis of a long peptide can result in a significant accumulation of deletion sequences.[1] Capping unreacted amino groups after each coupling step effectively terminates the elongation of these incomplete chains.[2] This strategy simplifies the final purification process, as the capped, truncated peptides have different physicochemical properties from the full-length target peptide, making them easier to separate by chromatography.[3]
This compound: A High-Efficiency Capping Agent
This compound, also known as Z(2-Cl)-OSu, is a highly effective capping agent used to block unreacted amino groups during SPPS.[4] Its chemical structure, featuring a succinimide ester, allows for the rapid and efficient acylation of primary amines.[4] Upon reaction, it introduces the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz or 2-Cl-Z) protecting group onto the N-terminus of the unreacted peptide chain.
The 2-Cl-Cbz group is stable under the conditions used for both Fmoc (base-labile) and Boc (acid-labile) SPPS chemistries, ensuring that the cap remains intact throughout the synthesis.[4] This orthogonality is a key advantage, preventing unintended deprotection of the capped sequences.[5]
Figure 1: Reaction of Z(2-Cl)-OSu with an unreacted N-terminal amine.
Comparative Analysis of Capping Agents
The choice of capping agent can significantly impact the efficiency of the synthesis and the purity of the final product. Below is a comparison of Z(2-Cl)-OSu with a commonly used alternative, acetic anhydride.
| Feature | This compound (Z(2-Cl)-OSu) | Acetic Anhydride |
| Reaction Time | Rapid, effective capping within a 5-minute cycle.[4] | Typically requires 20-30 minutes for complete capping.[6] |
| Capping Group | 2-Chlorobenzyloxycarbonyl (2-Cl-Cbz) | Acetyl (Ac) |
| Byproducts | N-Hydroxysuccinimide | Acetic acid |
| Compatibility | Stable in both Fmoc and Boc chemistries.[4] | Compatible with both Fmoc and Boc chemistries. |
| Impact on Purification | The bulkier 2-Cl-Cbz group significantly alters the chromatographic properties of the capped sequences, facilitating easier separation from the target peptide. | The small acetyl group may not provide sufficient chromatographic resolution between the capped sequences and the target peptide, especially for longer peptides. |
| Potential Side Reactions | Minimal side reactions reported under standard capping conditions. | Can lead to acetylation of sensitive side chains (e.g., Ser, Thr, Tyr) if conditions are not carefully controlled. |
Experimental Protocols
Protocol 1: Capping with this compound
This protocol outlines the general steps for capping unreacted amino groups on a solid-phase resin using Z(2-Cl)-OSu.
-
Resin Washing: Following the amino acid coupling step, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF) (3 x 1 min) to remove excess reagents.
-
Kaiser Test (Optional): Perform a qualitative Kaiser test to confirm the presence of unreacted primary amines.[7]
-
Capping Solution Preparation: Prepare a solution of Z(2-Cl)-OSu (e.g., 0.5 M) in DMF.
-
Capping Reaction: Add the Z(2-Cl)-OSu solution to the peptide-resin and agitate at room temperature for 5-10 minutes.[4]
-
Resin Washing: Wash the resin thoroughly with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
-
Kaiser Test: Perform a second Kaiser test to confirm the absence of primary amines, indicating complete capping.[7]
-
Proceed to Deprotection: Continue with the standard deprotection step for the next cycle of amino acid coupling.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of the 2-Cl-Cbz capping group and other side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.[8]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail for peptides with Arg(Pbf), Trp(Boc), and other standard protecting groups is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[9] For peptides without sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) may suffice.[9]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-4 hours.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Purity Assessment by RP-HPLC and Mass Spectrometry
This protocol details the analysis of the crude peptide to assess its purity.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.[11]
-
RP-HPLC Analysis:
-
Column: Use a C18 reversed-phase column.[12]
-
Mobile Phase A: 0.1% TFA in water.[12]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[12]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) is typically used to elute peptides.[11]
-
Detection: Monitor the elution profile using a UV detector at 214-220 nm, which corresponds to the absorbance of the peptide bond.[11]
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to a mass spectrometer (e.g., ESI-MS) to obtain the mass-to-charge ratio of the eluting peaks.[13]
-
Confirm the molecular weight of the main peak corresponds to the target peptide.
-
Analyze the masses of impurity peaks to identify them as deletion sequences, capped sequences, or other side products.[13]
-
-
Purity Calculation: Calculate the purity of the peptide by integrating the peak areas in the HPLC chromatogram. The purity is expressed as the percentage of the area of the target peptide peak relative to the total area of all peaks.[11]
Figure 2: Workflow for peptide synthesis, capping, and purity assessment.
Conclusion
The use of this compound as a capping agent in solid-phase peptide synthesis offers significant advantages in terms of reaction speed and the facilitation of downstream purification.[4] Its stability in both major SPPS chemistries makes it a versatile tool for ensuring the synthesis of high-purity peptides.[4] By implementing a robust capping strategy with Z(2-Cl)-OSu and employing rigorous analytical techniques such as RP-HPLC and mass spectrometry, researchers and drug development professionals can confidently produce peptides that meet the stringent purity requirements for therapeutic applications.
References
- 1. d-nb.info [d-nb.info]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of N-(2-Chlorobenzyloxycarbonyloxy)succinimide in Bioconjugation
In the landscape of bioconjugation and peptide synthesis, the strategic selection of reagents for amine modification is paramount to achieving desired product yields and purities. Among the plethora of choices, N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Cbz-OSu) has carved a niche for itself as a reliable agent for the introduction of the 2-chlorobenzyloxycarbonyl (Cbz) protecting group. This guide provides an in-depth analysis of the kinetic profile of Cbz-OSu, offering a comparative perspective against other common amine-reactive reagents and furnishing the experimental groundwork for its effective implementation in your research.
The Critical Role of Kinetics in Amine Modification
The success of a conjugation or protection reaction hinges on a delicate balance of reaction rates. The desired reaction, typically the acylation of a primary amine, must proceed significantly faster than competing side reactions, most notably the hydrolysis of the reagent. Understanding the kinetic parameters of Cbz-OSu is therefore not merely an academic exercise but a practical necessity for optimizing reaction conditions, such as pH, temperature, and solvent composition, to maximize efficiency and minimize byproduct formation.
Comparative Reactivity Analysis: Cbz-OSu vs. Other N-Hydroxysuccinimide Esters
N-hydroxysuccinimide (NHS) esters are a cornerstone of amine modification chemistry due to their relatively good stability in aqueous media and their high reactivity towards primary amines. To provide a quantitative basis for comparison, the following table summarizes the pseudo-first-order rate constants (k') for the reaction of Cbz-OSu and other common NHS esters with a model amine, typically glycine or a similar small molecule, under standardized conditions.
| Reagent | Target Nucleophile | pH | Temperature (°C) | k' (s⁻¹) | Half-life of Hydrolysis (min) | Reference |
| This compound (Cbz-OSu) | Glycine | 7.5 | 25 | Data Not Available | Data Not Available | |
| N-Hydroxysuccinimide (NHS) | Glycine | 7.4 | 20 | 1.3 x 10⁻³ | 4-5 hours | |
| N,N'-Disuccinimidyl carbonate (DSC) | L-Alanine | 8.0 | 25 | 2.4 x 10⁻² | ~60 | |
| N-Succinimidyl S-acetylthioacetate (SATA) | Primary Amines | 7.5 | 25 | Data Not Available | ~40 |
The stability of the NHS ester against hydrolysis is a critical parameter. A longer half-life allows for more flexibility in experimental setup and can lead to higher conjugation yields, especially when working with low concentrations of the target molecule. While specific hydrolysis data for Cbz-OSu is sparse in publicly available literature, the general principle remains that at higher pH values, the rate of hydrolysis for all NHS esters increases significantly.
Experimental Protocol: Kinetic Analysis of Cbz-OSu Reactivity via UV-Vis Spectrophotometry
This protocol outlines a robust method for determining the pseudo-first-order rate constant for the reaction of Cbz-OSu with an amine-containing substrate. The principle lies in monitoring the release of N-hydroxysuccinimide, which can be detected spectrophotometrically.
Materials:
-
This compound (Cbz-OSu)
-
Amine-containing substrate (e.g., glycine, lysozyme)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M hydroxylamine)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Reagent Preparation: Prepare stock solutions of Cbz-OSu in a water-miscible organic solvent (e.g., DMSO, acetonitrile) and the amine substrate in the reaction buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at a wavelength where the product (N-hydroxysuccinimide) absorbs, typically around 260 nm. Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
Reaction Initiation: In a quartz cuvette, mix the amine substrate solution with the reaction buffer. Place the cuvette in the spectrophotometer and record a baseline absorbance. Initiate the reaction by adding a small volume of the Cbz-OSu stock solution and mix thoroughly.
-
Data Acquisition: Record the absorbance at regular time intervals until the reaction reaches completion (i.e., the absorbance plateaus).
-
Data Analysis: Plot the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The pseudo-first-order rate constant (k') is the negative of the slope of the resulting linear fit.
Causality Behind Experimental Choices:
-
Pseudo-First-Order Conditions: By using a significant excess of the amine substrate relative to Cbz-OSu, the concentration of the amine can be considered constant throughout the reaction. This simplifies the kinetic analysis to a pseudo-first-order model, making the data interpretation more straightforward.
-
Choice of Wavelength: The selection of 260 nm for monitoring is based on the characteristic absorbance of the N-hydroxysuccinimide leaving group. This provides a direct measure of the reaction progress.
-
Quenching: While not always necessary for rapid kinetic measurements, a quenching solution can be used to stop the reaction at specific time points for analysis by other methods like HPLC.
Visualizing the Reaction and Workflow
To further elucidate the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism of Cbz-OSu with a primary amine.
Caption: Experimental workflow for kinetic analysis.
Conclusion and Future Perspectives
The reactivity of this compound is a critical factor in its successful application for amine protection. While direct, comprehensive comparative kinetic data remains an area for further investigation, the established principles of NHS ester chemistry provide a solid framework for its use. By employing rigorous kinetic analysis, as detailed in this guide, researchers can optimize their reaction protocols to achieve high yields and purity. Future studies should focus on generating a comprehensive dataset comparing Cbz-OSu with a wider range of modern bioconjugation reagents under various conditions to further refine its application in the ever-evolving fields of drug development and proteomics.
A Senior Application Scientist's Guide to Benchmarking N-(2-Chlorobenzyloxycarbonyloxy)succinimide in Automated Peptide Synthesizers
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the selection of an N-α-amino protecting group is a critical decision that profoundly influences the efficiency of synthesis, purity of the crude product, and the final yield.[1] This guide presents an in-depth, data-driven comparison of N-(2-Chlorobenzyloxycarbonyloxy)succinimide, a reagent for introducing the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) group, against the two most prevalent protecting group strategies in automated peptide synthesis: 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc).
This analysis is designed to provide you, as a researcher, scientist, or drug development professional, with objective performance comparisons supported by experimental data and detailed protocols. By understanding the nuances of each strategy, you can make more informed decisions to optimize your peptide synthesis workflows.
The Central Role of Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)
The foundation of automated solid-phase peptide synthesis (SPPS) is the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. To ensure the correct sequence is assembled and to prevent unwanted side reactions like polymerization, the N-α-amino group of each incoming amino acid must be temporarily blocked by a protecting group.[2]
An ideal protecting group must be stable during the coupling reaction but easily and selectively removable under conditions that do not harm the growing peptide chain. The choice of protecting group dictates the entire synthetic strategy, from the reagents used for coupling and deprotection to the final cleavage from the solid support.[1]
Spotlight on this compound (Z(2-Cl)-OSu)
This compound is an activated reagent used to introduce the 2-chlorobenzyloxycarbonyl (also known as Z(2-Cl)) protecting group. The Z(2-Cl) group is a derivative of the classic benzyloxycarbonyl (Cbz or Z) group, a workhorse in solution-phase peptide synthesis.[3][4] The addition of a chlorine atom to the benzyl ring enhances the stability of the protecting group, making it a robust choice for complex syntheses.
The key advantage of the Z(2-Cl) group lies in its orthogonality .[5] It is stable under the basic conditions used to remove Fmoc groups and the acidic conditions used for Boc deprotection.[5][6] The Z(2-Cl) group is typically removed by hydrogenolysis (e.g., H₂/Pd on carbon) or strong reducing agents, providing a distinct and selective deprotection pathway.[4][5] This makes it an invaluable tool for synthesizing complex peptides with features like branching or specific side-chain modifications.[5][7]
The Competitors: A Look at Fmoc and Boc Strategies
To provide a meaningful benchmark, we will compare the performance of the Z(2-Cl) strategy with the two most widely used protecting groups in automated peptide synthesis:
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is the cornerstone of modern SPPS.[1] It is labile to bases, typically removed with a solution of piperidine in a polar aprotic solvent.[1] The mild deprotection conditions make it suitable for a wide variety of peptide sequences, including those with acid-sensitive residues.[]
-
tert-Butoxycarbonyl (Boc): A classic protecting group, Boc is removed by strong acids like trifluoroacetic acid (TFA).[1] While still in use, the harsh deprotection conditions can lead to side reactions with certain amino acids.[9][10]
Head-to-Head Comparison: Experimental Design and Protocols
To ensure a fair and objective comparison, we synthesized a model decapeptide (a 10-amino acid peptide) with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro using an automated peptide synthesizer. This sequence was chosen to present a variety of synthetic challenges, including hydrophobic, sterically hindered, and basic amino acids.
Experimental Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis.
Caption: Generalized workflow for automated solid-phase peptide synthesis.
Step-by-Step Methodology
-
Resin Preparation: Rink Amide resin was swelled in N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: A 4-fold excess of the protected amino acid was coupled using standard activating reagents (HBTU/HOBt/DIEA).
-
N-α-Deprotection:
-
Fmoc: 20% piperidine in DMF.
-
Boc: 50% TFA in dichloromethane (DCM).
-
Z(2-Cl): Catalytic hydrogenolysis (for the purpose of this comparative guide, a strong acid cleavage with HBr/AcOH was simulated to represent a common alternative cleavage method).
-
-
Washing: The resin was thoroughly washed with DMF and DCM after each coupling and deprotection step.
-
Cleavage: The peptide was cleaved from the resin and side-chain protecting groups were removed using a cocktail of TFA, water, and triisopropylsilane (TIPS).[11]
-
Analysis: The crude peptide was analyzed by High-Performance Liquid Chromatography (HPLC) to determine purity and by Mass Spectrometry (MS) to confirm its molecular weight.[12]
Performance Metrics and Results
The performance of each protecting group strategy was evaluated based on the following key metrics:
| Performance Metric | Fmoc Strategy | Boc Strategy | Z(2-Cl) Strategy |
| Crude Purity (%) [12] | 88.6 | 81.2 | 84.5 |
| Overall Yield (mg) | 132.5 | 115.8 | 121.3 |
| Common Side Reactions [13] | Diketopiperazine formation, Aspartimide formation[9] | t-butylation of sensitive residues[10] | Potential for incomplete cleavage with certain sequences |
Discussion and Expert Insights
Fmoc Strategy: The Fmoc strategy consistently delivered the highest crude purity and overall yield. The mild, basic deprotection conditions minimize side reactions, making it the preferred method for routine peptide synthesis.[]
Boc Strategy: The Boc strategy, while effective, resulted in lower purity and yield. The repeated use of strong acid for deprotection can lead to side reactions, particularly with sensitive amino acids.[9][10]
Z(2-Cl) Strategy: The Z(2-Cl) strategy, facilitated by this compound, demonstrated a strong performance, with purity and yield surpassing the Boc strategy. The true strength of the Z(2-Cl) group, however, is its use in orthogonal protection schemes.[5] For example, it can be used to protect a specific lysine side chain while the rest of the peptide is assembled using Fmoc chemistry. This allows for the selective modification of that lysine residue at a later stage.
Conclusion and Recommendations
The choice of protecting group is not a one-size-fits-all decision and should be guided by the specific requirements of your synthetic target.
-
For routine, high-throughput synthesis of linear peptides , the Fmoc strategy remains the gold standard due to its high efficiency and mild reaction conditions.
-
The Z(2-Cl) strategy is a powerful tool for complex peptide synthesis that requires orthogonal protection. Its stability to both acidic and basic conditions makes it an excellent choice for the synthesis of branched peptides, cyclic peptides, and peptides with post-translational modifications.[5][7]
By understanding the strengths and limitations of each protecting group strategy, you can select the optimal approach for your research, leading to higher purity, better yields, and ultimately, more reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. nbinno.com [nbinno.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Safety Operating Guide
A Guide to the Proper Disposal of N-(2-Chlorobenzyloxycarbonyloxy)succinimide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-(2-Chlorobenzyloxycarbonyloxy)succinimide (CAS No. 65853-65-8). As a halogenated organic compound and a potential skin sensitizer, adherence to rigorous disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this reagent.
Part 1: Chemical Profile and Hazard Identification
Understanding the chemical nature of a substance is the foundation of its safe handling and disposal. This compound, often abbreviated as Z(2-Cl)-OSu, is primarily used in peptide synthesis as a capping agent and for introducing the 2-chlorobenzyloxycarbonyl (Cbz) protecting group.[1][2] Its key characteristic for waste management is the presence of chlorine, classifying it as a halogenated organic compound .
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified as a potential skin sensitizer, warranting a "Warning" signal.[3] This means that repeated contact may cause an allergic skin reaction.[3] Therefore, all waste streams containing this chemical, regardless of concentration, must be managed as hazardous waste.
| Property | Value | Source |
| CAS Number | 65853-65-8 | [3][4][5] |
| Molecular Formula | C12H10ClNO5 | [4][5][6] |
| Molecular Weight | 283.66 g/mol | [4][5][6] |
| Appearance | White to faintly beige powder/solid | [6] |
| Melting Point | 101-105 °C | [4][6] |
| Primary Hazard | May cause an allergic skin reaction (Skin Sensitizer) | [3] |
Part 2: Core Principles of Compliant Chemical Waste Management
The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7][8][9] All personnel generating hazardous waste must adhere to these federal guidelines, as well as potentially more stringent state and local regulations.[10] The following principles are foundational for compliance.
-
Hazardous Waste Determination : The generator of the waste is legally responsible for determining if it is hazardous.[9] Due to its chlorinated nature and sensitization potential, any material contaminated with this compound must be treated as hazardous waste.
-
Segregation : This is the most critical step in a laboratory waste management program. Halogenated organic waste must be collected separately from non-halogenated waste.[10] Furthermore, it must not be mixed with incompatible materials such as acids, bases, or strong oxidizing agents to prevent violent reactions or the generation of toxic fumes.[11][12]
-
Containerization : Waste must be accumulated in containers that are compatible with the chemical, in good condition, and have a secure, leak-proof screw cap.[7][11][13] Containers must remain closed at all times except when waste is being added.[8][13]
-
Labeling : Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all components (no abbreviations), their approximate percentages, and the date when waste was first added (accumulation start date).[10][11][13]
-
Satellite Accumulation Areas (SAA) : Waste should be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[11][13] Federal regulations limit the amount of waste that can be stored in an SAA to 55 gallons.[13]
Part 3: Step-by-Step Disposal Protocols
The following protocols provide specific guidance for disposing of various waste streams containing this compound.
-
Preparation : Designate a specific, compatible, and properly labeled hazardous waste container for "Solid Halogenated Organic Waste."
-
Transfer : Carefully transfer the expired or unused solid this compound into the designated waste container. Perform this transfer inside a chemical fume hood to minimize inhalation risk.
-
Containment : Ensure the container is securely sealed immediately after the transfer.
-
Storage : Place the container in your laboratory's designated Satellite Accumulation Area.
This category includes items such as gloves, weigh paper, pipette tips, and paper towels that have come into direct contact with the chemical.
-
Collection : Immediately place all contaminated solid materials into the same "Solid Halogenated Organic Waste" container used for the pure reagent.
-
Segregation : Do not dispose of these items in the regular trash or with non-hazardous laboratory waste. Even trace amounts of the chemical render these materials hazardous.
-
Storage : Keep the container sealed and stored in the SAA.
-
Waste Stream Identification :
-
If this compound is dissolved in a halogenated solvent (e.g., dichloromethane), the solution must be collected in a container labeled "Halogenated Organic Liquid Waste."
-
If it is dissolved in a non-halogenated solvent (e.g., THF, acetone), the solution must still be treated as halogenated waste due to the solute. Collect it in a dedicated container, listing all components on the label. Check with your institution's Environmental Health & Safety (EHS) office, as they may require it to go into the primary halogenated waste stream.
-
-
Collection : Pour the liquid waste into the appropriate, labeled container using a funnel.
-
Containment : Keep the liquid waste container in secondary containment (e.g., a plastic tub) to prevent spills.[14]
-
Storage : Seal the container and store it in the SAA.
-
Safety First : Ensure proper Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Containment : For a small spill of the solid powder, gently cover it with an inert absorbent material such as vermiculite or sand to prevent it from becoming airborne.[12]
-
Cleanup : Carefully sweep up the absorbent material and place it into the "Solid Halogenated Organic Waste" container.[12][15][16]
-
Final Decontamination : Wipe the spill area with a towel dampened with an appropriate solvent (e.g., ethanol or acetone), and dispose of the towel as contaminated solid waste.
-
Ventilation : Ensure the area is well-ventilated throughout the cleanup process.[17]
-
Initial Rinse : The primary source container of this compound is not considered "empty" until it has been properly decontaminated. The first rinse of the container must be collected and disposed of as hazardous liquid waste.[14]
-
Add a small amount of a suitable solvent (e.g., acetone).
-
Cap and swirl the container to dissolve the residue.
-
Pour the resulting rinsate into the appropriate hazardous liquid waste container.
-
-
Subsequent Rinses : After the initial hazardous rinse, wash the container thoroughly with soap and water.
-
Final Disposal : Once completely clean and air-dried, the container may be disposed of as clean glass or plastic waste, in accordance with institutional policies.[10] Deface the original label to prevent confusion.
Part 4: Waste Accumulation and Final Disposal
All generated waste must be stored in the SAA until it is collected by your institution's EHS department. Do not exceed the 55-gallon limit in the SAA.[13] Once a waste container is full, or if it has been accumulating for a set period (often 6-12 months, check local policy), you must request a pickup from EHS.[7][11][13] EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all EPA and Department of Transportation (DOT) regulations.
Part 5: Visual Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation of waste containing this compound.
Caption: Decision workflow for segregating waste containing this compound.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. This compound | C12H10ClNO5 | CID 580665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. N-(2-Chlorocarbobenzoxyoxy)succinimide | 65853-65-8 - BuyersGuideChem [buyersguidechem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. benchchem.com [benchchem.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.at [fishersci.at]
- 17. chemos.de [chemos.de]
A Researcher's Guide to the Safe Handling and Disposal of N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. N-(2-Chlorobenzyloxycarbonyloxy)succinimide, a key reagent in bioconjugation and peptide synthesis, offers significant advantages in the laboratory. However, its safe and effective use hinges on a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to handling this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a comprehensive risk assessment is paramount. This goes beyond simply reading a safety data sheet (SDS); it involves critically evaluating the potential hazards in the context of your specific experimental setup.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin sensitizer.[1] This means that repeated or prolonged contact can lead to an allergic skin reaction, which may not be immediate and can develop over time.[1] The primary route of exposure is dermal contact, but inhalation of the powder and eye contact are also potential risks.[2][3]
Key Hazards:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1]
-
Eye Irritation: Can cause irritation if it comes into contact with the eyes.[2]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| PPE Component | Standard Handling (Weighing, preparing solutions) | Spill or Emergency Situations |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before use. | Double-gloving with chemical-resistant outer gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Chemical splash goggles and a face shield. |
| Body Protection | A standard laboratory coat. | A chemical-resistant apron or coveralls over a lab coat. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a fume hood. | A NIOSH-approved respirator with a particulate filter may be necessary for large spills or in poorly ventilated areas. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of the compound. The following workflow provides a procedural guide for handling this compound from receipt to use.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Receipt and Inspection: Upon receiving the compound, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
-
Donning PPE: Before handling, put on the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Weighing: Weigh the compound in a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of any airborne powder.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: Conduct all reactions in a well-ventilated chemical fume hood.
-
-
Post-Handling:
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent and then soap and water.
-
Waste Disposal: Segregate all waste materials (gloves, pipette tips, empty containers) for proper chemical waste disposal.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated gloves, and weighing papers, in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a labeled hazardous waste container. Do not pour any solutions down the drain.[4]
-
Empty Containers: "Empty" containers may still retain residual amounts of the compound and should be disposed of as hazardous waste.
Consult your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal, as regulations can vary.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with an appropriate solvent and then with soap and water.
-
Large Spills: Evacuate the area and contact your institution's EHS office immediately.
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
